5-Bromopyrimidine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-bromopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2/c5-4-1-6-3-7-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCPLYCTMDTEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063531 | |
| Record name | Pyrimidine, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Pyrimidine, 5-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4595-59-9 | |
| Record name | 5-Bromopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4595-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004595599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 5-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrimidine, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Bromopyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z9X6MAT38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Bromopyrimidine: Properties, Synthesis, and Reactivity
This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis protocols, and reactivity of this compound. This versatile heterocyclic compound serves as a crucial building block in the development of a wide range of biologically active molecules, including antiviral and anticancer agents, as well as in the formulation of agrochemicals and the creation of novel materials.[1][2]
Core Chemical and Physical Properties
This compound (CAS No: 4595-59-9) is a halogenated heterocyclic organic compound.[1] It presents as a white, off-white, or brown crystalline solid at room temperature.[1][3] The structure consists of a pyrimidine (B1678525) ring with a bromine atom substituted at the 5-position, enhancing its reactivity for synthetic applications.[1][2]
Physical Properties
The key physical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source |
| Appearance | White to off-white/brown solid | [1][3] |
| Melting Point | 67-73 °C | [4][5] |
| Boiling Point | 168 °C | [2][4] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, chloroform, benzene, and toluene. | [1][4][6] |
| pKa | 1.40 ± 0.10 (Predicted) | [6] |
| Odor | Pungent | [1] |
Chemical Identifiers and Molecular Data
The fundamental identifiers and molecular data for this compound are detailed below.
| Identifier | Value | Source |
| CAS Number | 4595-59-9 | [1][5] |
| Molecular Formula | C₄H₃BrN₂ | [4][5] |
| Molecular Weight | 158.98 g/mol | [5][7] |
| InChI Key | GYCPLYCTMDTEPU-UHFFFAOYSA-N | [5] |
| SMILES | Brc1cncnc1 | [5] |
| EC Number | 224-992-1 | [5] |
Reactivity and Chemical Behavior
This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its carbon-bromine bond.[1][2] It is stable under normal conditions but should be handled with care, avoiding oxidizing agents.[8]
Key Reactions
The compound readily participates in a variety of cross-coupling and displacement reactions.
-
Cross-Coupling Reactions: It is frequently used in palladium-catalyzed reactions. For instance, it is a key reactant in Suzuki reactions for the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives and in Sonogashira reactions to produce compounds like (5-(phenylethynyl)pyrimidine).[4][5]
-
Metallation: this compound can undergo direct metallation with strong bases such as lithium diisopropylamide (LDA) to yield 4-lithio-5-bromopyrimidine, which can then be used for further functionalization.[4][5]
-
Nucleophilic Displacement: The compound undergoes rapid nucleophilic displacement reactions, particularly when subjected to microwave irradiation, allowing for the introduction of various functional groups.[2][4][5]
Below is a diagram illustrating the primary reaction pathways for this compound.
Caption: Key reaction pathways of this compound.
Stability and Storage
This compound is stable under normal conditions.[8] It should be stored in a dry, well-ventilated place at room temperature, with containers kept tightly closed.[6] Incompatible materials include oxidizing agents.[8] Hazardous decomposition products under fire conditions include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[8]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of a furanone derivative with formamide (B127407).
Objective: To synthesize this compound.
Materials:
-
3,4-dibromo-5-hydroxyfuran-2(5H)-one (or "dibromodifuranone")
-
Formamide
-
Boron trioxide (B₂O₃) catalyst
-
Methanol (for alternative procedure)
Protocol:
-
Combine dibromodifuranone with formamide in a reaction vessel.
-
Add a catalytic amount of B₂O₃.
-
Maintain this temperature for approximately 15 hours.[9]
-
After the reaction is complete, cool the mixture.
-
The product, this compound, is then isolated and purified from the reaction mixture, yielding the final product.[4][9]
The following diagram outlines the general workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
Spectral Information
Spectral analysis is crucial for the structural confirmation of this compound. Commercially available databases provide reference spectra.
-
¹H NMR: Proton NMR spectra are available for this compound and its derivatives, which are essential for confirming the positions of protons on the pyrimidine ring.[10][11][12]
-
Mass Spectrometry (MS): Mass spectra data is available and used to confirm the molecular weight and fragmentation pattern of the compound.[7][10]
-
Infrared (IR) and Raman Spectroscopy: IR and Raman spectra provide information about the vibrational modes of the molecule, helping to identify functional groups.[7][10]
Researchers should consult spectral databases like ChemicalBook or SpectraBase for detailed spectral data and peak assignments when characterizing their synthesized material.[10][11]
Safety and Handling
This compound is considered a hazardous chemical and requires careful handling.
-
Hazards: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7][8] It is harmful if swallowed.[13]
-
Personal Protective Equipment (PPE): When handling, wear protective gloves, clothing, eye protection, and face protection.[8][13] Use a dust mask (e.g., N95) in powder form.[5]
-
Handling: Use only in a well-ventilated area and avoid breathing dust.[8][13] Wash hands and exposed skin thoroughly after handling.[8]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[13] For skin contact, wash off immediately with plenty of water.[8] If inhaled, move the victim to fresh air.[8]
Always consult the latest Safety Data Sheet (SDS) before handling this compound for complete safety information.[8][14]
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. rvrlabs.com [rvrlabs.com]
- 4. This compound | 4595-59-9 [chemicalbook.com]
- 5. This compound 97 4595-59-9 [sigmaaldrich.com]
- 6. This compound CAS#: 4595-59-9 [m.chemicalbook.com]
- 7. This compound | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound(4595-59-9) 1H NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. This compound-2-carbonitrile(38275-57-9) 1H NMR spectrum [chemicalbook.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. This compound - Safety Data Sheet [chemicalbook.com]
5-Bromopyrimidine: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 4595-59-9
Introduction
5-Bromopyrimidine is a halogenated heterocyclic organic compound that serves as a pivotal building block in the synthesis of a wide array of chemical entities, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a bromine atom at the 5-position of the pyrimidine (B1678525) ring, imparts unique reactivity, making it a valuable substrate for various cross-coupling reactions.[1] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, safety information, synthesis, and applications in organic synthesis and drug discovery, with a focus on its role in the development of kinase inhibitors.
Chemical and Physical Properties
This compound is typically a yellow to beige-brown crystalline solid.[3] It is insoluble in water but soluble in organic solvents such as benzene, toluene, and chloroform.[3][4] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 4595-59-9 | [4] |
| Molecular Formula | C4H3BrN2 | [4] |
| Molecular Weight | 158.98 g/mol | [2] |
| Appearance | Yellow to beige-brown crystalline powder or chunks | [4] |
| Melting Point | 67-73 °C | [5] |
| Boiling Point | 168 °C | [6] |
| Solubility | Soluble in chloroform | [4] |
Safety Data Sheet Summary
This compound is considered a hazardous substance and should be handled with appropriate safety precautions. It is known to cause skin and eye irritation.[7] The toxicological properties have not been fully investigated.[7] A summary of its GHS hazard information is provided in Table 2.
| Hazard Class | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity (single exposure), Category 3 | H335: May cause respiratory irritation | Warning |
Handling and Storage:
-
Handling: Wear protective gloves, protective clothing, and eye protection.[8] Use only in a well-ventilated area and avoid breathing dust.[8] Keep away from oxidizing agents.[7]
-
Storage: Store in a cool, dry place away from direct sunlight.[4] Keep containers securely sealed when not in use.[8]
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of dibromodifuranone with formamide (B127407) in the presence of a B2O2 catalyst at elevated temperatures (180-185°C).[3][8]
Applications in Organic Synthesis and Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of biologically active compounds, including kinase inhibitors, antiviral agents, and herbicides.[2][7] this compound is a key intermediate for the synthesis of these complex molecules due to the reactivity of the carbon-bromine bond in cross-coupling reactions.[1]
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in many diseases, including cancer.[9] The pyrimidine core is a bioisostere of adenine (B156593) and can mimic key interactions of ATP with the hinge region of the kinase domain.[10] Consequently, many kinase inhibitors are based on the pyrimidine scaffold.
Derivatives of this compound have been synthesized and evaluated as potent kinase inhibitors. For instance, a series of novel 5-bromo-pyrimidine derivatives were synthesized and showed potent activity as Bcr/Abl tyrosine kinase inhibitors.[4] The Bcr/Abl fusion protein is a hallmark of chronic myeloid leukemia (CML).[4] Additionally, 5-aryl-2,4-diaminopyrimidine compounds have been identified as potent inhibitors of IRAK4, a key kinase in the TLR/IL-1R signaling pathway involved in inflammatory disorders.[7]
Caption: A logical workflow for drug discovery starting from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Bromopyrimidine: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 5-bromopyrimidine, a key building block in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below, providing a quick reference for its key characterization features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following tables present the chemical shifts (δ) in parts per million (ppm) for its ¹H and ¹³C nuclei.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 9.17 | Singlet | H2 |
| 8.88 | Singlet | H4, H6 |
Solvent: CDCl₃, Frequency: 400 MHz[1][2]
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 160.0 | C4, C6 |
| 158.4 | C2 |
| 120.0 | C5 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and vibrational modes present in the molecule.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | C-H stretch (aromatic) |
| ~1550 | Medium | C=N stretch |
| ~1400 | Strong | C=C stretch (aromatic) |
| ~1100 | Strong | C-Br stretch |
Sample Preparation: KBr Pellet / ATR-IR[5][6][7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 158 | High | [M]⁺ (with ⁷⁹Br) |
| 160 | High | [M]⁺ (with ⁸¹Br) |
| 104 | Medium | [M-Br]⁺ |
| 52 | High | [C₃H₂N]⁺ |
Ionization Method: Electron Ionization (EI)[8][9][10]
Experimental Methodologies
The following sections outline the typical experimental protocols for acquiring the spectroscopic data presented above.
NMR Spectroscopy
A solution of this compound (typically 5-10 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon environment.
Infrared Spectroscopy
For the KBr pellet method, a small amount of this compound (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded by placing the pellet in the sample holder of an FTIR spectrometer.[11] For the Attenuated Total Reflectance (ATR) method, a small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact before recording the spectrum.
Mass Spectrometry
The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe for solid samples. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.[12][13]
Data Acquisition and Analysis Workflow
The general workflow for obtaining and interpreting the spectroscopic data for a compound like this compound is illustrated below.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. This compound(4595-59-9) 1H NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. This compound(4595-59-9) 13C NMR spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. This compound(4595-59-9) IR Spectrum [m.chemicalbook.com]
- 7. Pyrimidine, 5-bromo- [webbook.nist.gov]
- 8. This compound | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyrimidine, 5-bromo- [webbook.nist.gov]
- 10. This compound(4595-59-9) MS [m.chemicalbook.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Solubility Landscape of 5-Bromopyrimidine: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility of 5-Bromopyrimidine in various organic solvents, a critical parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this versatile heterocyclic compound is paramount for optimizing reaction conditions, purification processes, and formulation strategies. While specific quantitative data is not extensively available in public literature, this guide consolidates qualitative information and provides detailed, adaptable experimental protocols for its precise determination.
Core Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₃BrN₂[1][2] |
| Molecular Weight | 158.99 g/mol [1] |
| Appearance | Yellow to beige-brown crystalline powder or chunks[2] |
| Melting Point | 67-73 °C |
Qualitative Solubility Profile
This compound exhibits a range of solubilities in common organic solvents, primarily dictated by the principle of "like dissolves like." Its aromatic pyrimidine (B1678525) ring and the presence of a bromine atom contribute to its solubility in various organic media. The compound is generally described as soluble in several organic solvents but is sparingly soluble or insoluble in water.[2][3]
| Solvent | Qualitative Solubility |
| Chloroform | Soluble[2][3][4] |
| Dichloromethane | Soluble[5] |
| Ethanol | Soluble[2] |
| Acetone | Soluble[2] |
| Methanol | Soluble |
| Benzene | Soluble[3] |
| Toluene | Soluble[3] |
| Water | Sparingly soluble / Insoluble[2][3] |
Experimental Protocols for Quantitative Solubility Determination
Accurate quantitative solubility data is essential for many applications. The following are detailed methodologies that can be employed to determine the solubility of this compound in a specific solvent.
Gravimetric Method for Equilibrium Solubility
This method is a reliable technique for determining the equilibrium solubility of a crystalline compound.
Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with tight-fitting caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and standard laboratory glassware
-
Vacuum oven or desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Add a known volume or mass of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath or shaker, set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Undissolved solid should remain.
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette or syringe.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed vial to remove any undissolved particles.
-
-
Quantification:
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent completely in a vacuum oven at a suitable temperature or in a desiccator.
-
Once the solvent is removed and the vial has cooled to room temperature, weigh the vial containing the dry this compound residue.
-
-
Calculation:
-
The solubility can be calculated in various units, such as g/100 mL or mol/L, based on the mass of the dissolved solid and the volume or mass of the solvent used.
-
Analytical Quantification Methods
For a more high-throughput or precise quantification, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy can be employed after the preparation of the saturated solution.
Using HPLC:
-
Develop an HPLC method with a suitable column (e.g., C18) and mobile phase to achieve good separation and peak shape for this compound.
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Inject a diluted, filtered sample of the saturated solution and determine its concentration from the calibration curve.
Using UV-Vis Spectroscopy:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the selected solvent.
-
Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration.
-
Measure the absorbance of a diluted, filtered sample of the saturated solution and determine its concentration using the calibration curve.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a critical step in many experimental procedures. The following diagram illustrates a logical workflow for choosing a suitable solvent based on solubility requirements.
Caption: Workflow for solvent selection based on solubility.
This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to conduct their own quantitative assessments. Accurate solubility data is a cornerstone of efficient and successful scientific investigation in the fields of chemistry and drug discovery.
References
Reactivity of the C-Br bond in 5-Bromopyrimidine
An In-depth Technical Guide to the Reactivity of the C-Br Bond in 5-Bromopyrimidine
Introduction
This compound is a halogenated heterocyclic compound that serves as a cornerstone intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs due to its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic rings, often improving pharmacokinetic properties.[2][3]
The reactivity of this compound is dominated by the C-Br bond at the 5-position. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, significantly influences this bond, making it a highly versatile handle for molecular diversification.[1] This guide provides a comprehensive technical overview of the key reactions involving the C-Br bond of this compound, with a focus on palladium-catalyzed cross-coupling and nucleophilic substitution reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are provided for researchers, scientists, and drug development professionals.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the electron-deficient 5-position is highly susceptible to oxidative addition to a palladium(0) catalyst, making this compound an excellent substrate for a variety of cross-coupling reactions.[1] These reactions are fundamental in modern organic synthesis for their efficiency and tolerance of a wide range of functional groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling this compound with an organoboron reagent, typically a boronic acid or ester. This reaction is widely used to synthesize 5-aryl- and 5-heteroarylpyrimidines, which are common motifs in pharmaceuticals.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (N/A) | K₃PO₄ (N/A) | tert-Amyl alcohol | 120 | 1 | 83 |
| 2 | Arylboronic acid (generic) | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane (B91453)/H₂O (4:1) | 85-95 | 15+ | Moderate to Good |
| 3 | Arylboronic acid (generic) | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90-100 | N/A | High |
Data synthesized from references. Note: Entry 1 uses a Nickel catalyst, demonstrating an alternative to Palladium.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio), to create a stirrable suspension.
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 85-100 °C).
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, coupling aryl halides with a wide range of primary and secondary amines. This reaction is critical in drug discovery for synthesizing 5-aminopyrimidine (B1217817) derivatives, which are prevalent in kinase inhibitors and other bioactive molecules.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ (1.5-2.0) | Toluene (B28343) or Dioxane | 80-110 |
| 2 | Aniline Derivatives | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 |
Table represents generalized conditions based on protocols for similar bromo-heterocycles.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%). Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv).
-
Solvent Addition: Add an anhydrous solvent such as toluene or 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired 5-aminopyrimidine.
Stille Coupling
The Stille reaction couples this compound with an organotin reagent (organostannane) and is highly valued for its tolerance of a wide array of functional groups. Despite the toxicity of the tin reagents, it remains a powerful method for creating C-C bonds, especially when other methods fail.
Data Presentation: Representative Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | 3-(Tributylstannyl)furan | Pd(PPh₃)₄ (2-5) | LiCl (3.0) | Toluene | 110 | 12-24 |
Table represents a plausible protocol based on established principles.
Experimental Protocol: General Procedure for Stille Coupling
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv) in an anhydrous solvent like toluene, add the organostannane (e.g., 3-(tributylstannyl)furan, 1.1 equiv).
-
Catalyst/Additive Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any required additives, such as LiCl (3.0 equiv), which can accelerate the reaction.
-
Reaction: Heat the reaction mixture under an inert atmosphere to the target temperature (e.g., 110 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: After cooling, perform a standard aqueous work-up. Due to the toxicity of tin byproducts, specific purification steps, such as filtration through silica gel or treatment with potassium fluoride, are often necessary to remove residual tin compounds. Final purification is typically achieved by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are common, the C-Br bond on the electron-deficient pyrimidine ring can also undergo nucleophilic aromatic substitution (SNAr). This reaction is typically facilitated by strong nucleophiles and polar aprotic solvents at elevated temperatures. The mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized Meisenheimer complex intermediate.
Data Presentation: Representative SNAr Conditions
| Entry | Nucleophile | Base (equiv) | Solvent | Temp (°C) |
| 1 | Phenols | Cs₂CO₃ (2.4) | THF | 40 |
| 2 | Amine (generic) | K₂CO₃ (2.0-3.0) | DMF | 80-120 |
Data synthesized from references.
Experimental Protocol: General Procedure for SNAr with an Amine
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, combine the bromopyrimidine (1.0 equiv) and an anhydrous base like potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF), to create a stirrable suspension.
-
Nucleophile Addition: Add the amine nucleophile (1.1-1.5 equiv) to the suspension at room temperature.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and pour it into ice water. Extract the product into an organic solvent (e.g., ethyl acetate) multiple times.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Addition of Nucleophile (Rate-Determining Step)
]; "meisenheimer_node" [label="Meisenheimer Complex\n(Resonance Stabilized Anion)", shape=box, style="filled, rounded", fillcolor="#FBBC05", fontcolor="#202124"]; "step2_node" [label="Elimination of Bromide"]; "end_node" [label="5-Substituted Pyrimidine + Br⁻"];
"start_node" -> "step1_node" [label="+ Nu⁻", color="#EA4335"]; "step1_node" -> "meisenheimer_node" [style=invis]; "meisenheimer_node" -> "step2_node" [style=invis]; "step2_node" -> "end_node" [label="- Br⁻", color="#4285F4"];
{rank=same; "step1_node"; "meisenheimer_node"; "step2_node"} } /dot Figure 4: Logical relationship in the two-step SNAr addition-elimination mechanism.
Conclusion
The C-Br bond in this compound exhibits exceptional versatility, serving as a linchpin for the synthesis of diverse and complex molecular architectures. Its high reactivity in palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings—allows for the strategic introduction of aryl, heteroaryl, and amino functionalities. Furthermore, its susceptibility to nucleophilic aromatic substitution provides an alternative pathway for derivatization. This predictable and robust reactivity makes this compound an indispensable building block for professionals in drug discovery and medicinal chemistry, enabling the rapid generation of compound libraries for the development of novel therapeutic agents.
References
5-Bromopyrimidine: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyrimidine is a halogenated heterocyclic organic compound that has emerged as a crucial building block in organic synthesis. Its unique electronic properties and versatile reactivity make it an indispensable intermediate in the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its utility in constructing pharmacologically active agents.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] It belongs to the class of substituted pyrimidines, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, and a bromine atom at the 5-position.[1] This substitution pattern renders the C-Br bond susceptible to a variety of synthetic transformations.
| Property | Value | Reference |
| CAS Number | 4595-59-9 | [1][2][3] |
| Molecular Formula | C4H3BrN2 | |
| Molecular Weight | 158.98 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 72 - 76 °C | |
| Boiling Point | 168 °C | |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; sparingly soluble in water. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct bromination of pyrimidine (B1678525) or its derivatives. Common brominating agents include bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. An alternative approach involves the Sandmeyer-type diazotization of 5-aminopyrimidine, followed by treatment with copper(I) bromide.
Key Synthetic Applications and Experimental Protocols
The presence of a bromine atom on the electron-deficient pyrimidine ring makes this compound an excellent substrate for a variety of cross-coupling reactions and other transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 5-position of the pyrimidine ring.
Catalytic Cycle of Suzuki-Miyaura Coupling
References
5-Bromopyrimidine in Medicinal Chemistry: A Core Scaffold for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine (B1678525) ring is a fundamental heterocyclic scaffold ubiquitous in nature, most notably as a core component of the nucleobases uracil, cytosine, and thymine. In medicinal chemistry, pyrimidine derivatives are privileged structures, featuring in a wide array of therapeutic agents due to their ability to mimic endogenous molecules and interact with various biological targets.[1] The strategic introduction of a bromine atom at the 5-position of the pyrimidine ring yields 5-bromopyrimidine, a versatile and highly valuable building block in drug discovery and development.[2][3] This halogenated heterocycle offers a unique combination of physicochemical properties and synthetic handles that medicinal chemists can exploit to design novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.[2]
The bromine atom at the electron-deficient 5-position of the pyrimidine ring serves as a key functional group for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[2] This allows for the facile introduction of diverse molecular fragments, enabling the exploration of vast chemical space and the optimization of lead compounds. Consequently, the this compound moiety is a key structural feature in numerous compounds with significant pharmacological activities, including anticancer and antiviral properties.[2][3] This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry, with a focus on its synthesis, reactivity, and application in the development of targeted therapies.
Synthetic Utility of this compound
The synthetic versatility of this compound is a cornerstone of its importance in medicinal chemistry. The bromine atom at the C5 position is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, providing access to a diverse range of substituted pyrimidines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are particularly well-suited for the functionalization of heteroaromatic compounds like this compound.[4]
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.[5] this compound readily participates in Suzuki-Miyaura coupling reactions with a wide range of aryl- and heteroarylboronic acids or esters, providing access to 5-arylpyrimidine derivatives. These derivatives are of significant interest as they can act as bioisosteres for other aromatic systems and form key interactions with biological targets.[6]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid [6][7][8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene (B28343), or DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-arylpyrimidine.
The Sonogashira-Hagihara coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[9] This reaction is instrumental in the synthesis of 5-alkynylpyrimidines, a class of compounds that has shown promise in various therapeutic areas.[10] The resulting alkyne can also serve as a handle for further functionalization, for instance, via click chemistry.
Experimental Protocol: Sonogashira-Hagihara Coupling of this compound with a Terminal Alkyne [11][12]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Purge the flask with an inert gas.
-
Add the anhydrous solvent, the base, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[13] This reaction is a powerful tool for the synthesis of 5-aminopyrimidine (B1217817) derivatives, which are key intermediates and structural motifs in many biologically active molecules.[14][15]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with an Amine [14][15][16]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) for the necessary duration (monitored by GC-MS or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
This compound in Anticancer Drug Discovery
The this compound scaffold is a prominent feature in the design of novel anticancer agents, particularly kinase inhibitors.[2] The pyrimidine core can mimic the adenine (B156593) ring of ATP, enabling competitive binding to the ATP-binding pocket of various kinases. The 5-bromo substituent provides a vector for the introduction of various functionalities to enhance potency and selectivity.
Kinase Inhibitors
Many this compound derivatives have been synthesized and evaluated as inhibitors of various protein kinases implicated in cancer, such as Bcr-Abl and Janus kinases (JAKs).[17]
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[3] Bcr-Abl inhibitors are a cornerstone of CML treatment.[17] Several studies have reported the synthesis of this compound derivatives as potent Bcr-Abl inhibitors.
Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives as Bcr-Abl Inhibitors
| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5c | K562 | 0.023 | [17] |
| 5e | K562 | 0.045 | [17] |
| 6g | K562 | 0.018 | [17] |
| 9e | K562 | 0.031 | [17] |
| 9f | K562 | 0.028 | [17] |
| 10c | K562 | 0.035 | [17] |
| Dasatinib (Standard) | K562 | 0.015 | [17] |
IC₅₀: The half maximal inhibitory concentration.
The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling pathways that are vital for immune function and cell growth.[18] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in various inflammatory diseases and cancers.[2] JAK inhibitors have emerged as an important class of targeted therapies. While no FDA-approved drug directly contains a this compound moiety, the closely related pyrrolo[2,3-d]pyrimidine core is present in the approved JAK inhibitor Baricitinib.[19][20] The synthesis of this core often starts from halo-substituted pyrimidines, highlighting the importance of precursors like this compound in accessing these complex scaffolds.
Cytotoxicity Assays
The evaluation of the anticancer potential of newly synthesized this compound derivatives typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivative (test compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
This compound in Antiviral Drug Discovery
Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy. The incorporation of a 5-bromo substituent on the pyrimidine ring can significantly impact the antiviral activity of these compounds. 5-Bromouracil, for example, is a well-known mutagen that can be incorporated into DNA and induce mutations.[3] This property has been exploited in the design of antiviral agents.
While direct incorporation of this compound into approved antiviral drugs is not as common as other modified pyrimidines, it remains an important scaffold for the synthesis of novel antiviral compounds. The synthetic accessibility of 5-substituted pyrimidines allows for the exploration of various side chains that can enhance binding to viral enzymes or interfere with viral replication processes.
Table 2: In Vitro Antiviral Activity of a Selected this compound Derivative
| Compound | Virus | Target Cell Line | IC₅₀ (µM) | Reference |
| Brivudine ((E)-5-(2-Bromovinyl)-2'-deoxyuridine) | HSV-1 | Vero | 0.003-0.007 | Fictional Data for Illustrative Purposes |
| Brivudine ((E)-5-(2-Bromovinyl)-2'-deoxyuridine) | VZV | HEL | 0.0008-0.004 | Fictional Data for Illustrative Purposes |
IC₅₀: The half maximal inhibitory concentration. Note: Brivudine is a real antiviral drug, but the 5-substituent is a bromovinyl group, not a simple bromo group. This table is for illustrative purposes of how such data would be presented.
FDA-Approved Drugs and the Pyrimidine Scaffold
While a direct search for "this compound" in the FDA's approved drug database does not yield a straightforward list of drugs containing this exact starting material, the broader pyrimidine scaffold is highly prevalent in approved therapeutics. As mentioned, the JAK inhibitor Baricitinib contains a pyrrolo[2,3-d]pyrimidine core, the synthesis of which often involves halogenated pyrimidine precursors.[19][20] Another example is Fostamatinib , a spleen tyrosine kinase (Syk) inhibitor, which contains a 5-fluoropyrimidine (B1206419) ring.[4] The synthetic routes to these complex molecules often rely on the versatile chemistry of halogenated pyrimidines, underscoring the indirect but critical role of compounds like this compound in the pharmaceutical industry.
Conclusion
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its synthetic tractability, particularly in palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a powerful platform for the design and synthesis of novel therapeutic agents. The this compound scaffold has proven to be a key component in the development of potent kinase inhibitors for the treatment of cancer and serves as a crucial starting point for the synthesis of a diverse range of biologically active molecules. As our understanding of disease pathways deepens and the demand for targeted therapies grows, the strategic use of this compound in drug discovery is poised to continue delivering innovative and effective medicines for the foreseeable future.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 18. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. AU2018366342A1 - Method for preparing Baricitinib - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 5-bromopyrimidine with various boronic acids. This reaction is a fundamental tool in medicinal chemistry and materials science for the synthesis of 5-arylpyrimidines, a common scaffold in biologically active compounds.
The Suzuki-Miyaura coupling offers a robust and versatile method for the formation of carbon-carbon bonds. The reaction is tolerant of a wide range of functional groups and typically proceeds with high yields. Both palladium and nickel-based catalyst systems have been successfully employed for the coupling of this compound.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of this compound with different boronic acids, providing a comparative overview of catalyst systems, bases, solvents, and corresponding yields.
| Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 |
| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane (B91453)/H₂O | 85-95 | >15 | 86 |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 85 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 84 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 80 |
| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 78 |
Experimental Protocols
This section provides detailed methodologies for both palladium and nickel-catalyzed Suzuki-Miyaura coupling of this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the coupling of bromo-heterocycles with arylboronic acids.[1][2][3]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is based on a procedure for the nickel-catalyzed coupling of this compound with 3-furanylboronic acid.[4][5]
Materials:
-
This compound
-
3-Furanylboronic acid (2.5 equivalents)
-
Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂] (0.5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (4.5 equivalents)
-
tert-Amyl alcohol
-
Round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add anhydrous potassium phosphate (4.50 equiv).
-
Under a nitrogen atmosphere, add this compound (1.00 equiv), 3-furanylboronic acid (2.50 equiv), and bis(tricyclohexylphosphine)nickel(II) chloride (0.005 equiv).
-
Add tert-amyl alcohol (to make a 0.3 M solution with respect to this compound).
-
The flask is fitted with a reflux condenser and the mixture is heated in a pre-heated oil bath at 120 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1 hour.
-
After completion, the reaction mixture is cooled to room temperature.
-
Add deionized water and diethyl ether to the flask and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
References
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis.[1] Its broad functional group tolerance and mild reaction conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1]
The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring can significantly influence the biological activity of the molecule, making the Sonogashira coupling of 5-bromopyrimidine a key transformation in the synthesis of novel drug candidates. These 5-alkynylpyrimidine derivatives are valuable intermediates and can serve as precursors for a variety of more complex structures.
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of this compound with a range of terminal alkynes, aimed at researchers and professionals in the field of drug discovery and development.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynylpyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of a 5-halopyrimidine derivative with various terminal alkynes. While the substrate is a 2-benzyloxy-5-iodopyrimidine, the reactivity is comparable to this compound, and these results provide a good indication of the expected outcomes.
| Entry | Terminal Alkyne | Product | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | But-3-yn-1-ol | 2-Benzyloxy-5-(4-hydroxybut-1-yn-1-yl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 |
| 2 | Prop-2-yn-1-ol | 2-Benzyloxy-5-(3-hydroxyprop-1-yn-1-yl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |
| 3 | Phenylacetylene | 2-Benzyloxy-5-(phenylethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |
| 4 | 4-Ethynyltoluene | 2-Benzyloxy-5-((4-methylphenyl)ethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90 |
| 5 | 4-Methoxyphenylacetylene | 2-Benzyloxy-5-((4-methoxyphenyl)ethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 88 |
| 6 | 4-Chlorophenylacetylene | 2-Benzyloxy-5-((4-chlorophenyl)ethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 5 | 86 |
| 7 | 4-Nitrophenylacetylene | 2-Benzyloxy-5-((4-nitrophenyl)ethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 5 | 80 |
| 8 | Cyclopropylacetylene | 2-Benzyloxy-5-(cyclopropylethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 75 |
Data adapted from a study on 2-benzyloxy-5-iodopyrimidine, which is expected to have similar reactivity to this compound under these conditions.[3]
Mandatory Visualization
Caption: General experimental workflow for the Sonogashira coupling.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Experimental Protocols
The following are detailed protocols for the Sonogashira coupling of this compound with a terminal alkyne. These protocols are based on established procedures for structurally similar substrates and should serve as a comprehensive guide.
Protocol 1: General Procedure at Room Temperature
This protocol is suitable for many terminal alkynes and offers mild reaction conditions.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (B128534) (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.
-
After the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the final 5-alkynylpyrimidine product.
Protocol 2: Procedure at Elevated Temperature
This protocol is recommended for less reactive terminal alkynes or when faster reaction times are desired.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.2 equiv)
-
Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Copper(I) iodide (CuI) (5-7 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound, Pd(CF₃COO)₂, PPh₃, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynylpyrimidine.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the palladium source or ligand, or using a different base or solvent. For less reactive bromides, using a more polar aprotic solvent like DMF and a higher temperature can be beneficial.
-
Homocoupling of Alkyne (Glaser Coupling): The formation of alkyne dimers is a common side reaction. This can often be minimized by the slow addition of the terminal alkyne, using a lower concentration of the copper catalyst, or by running the reaction under strictly anaerobic conditions.
-
Dehalogenation of this compound: If significant dehalogenation is observed, a milder base or lower reaction temperature may be necessary.
-
Reaction Stalls: If the reaction does not go to completion, fresh catalyst can be added. Ensure all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere.
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a highly effective method for the synthesis of a diverse range of 5-alkynylpyrimidines. These compounds are valuable building blocks in the development of new therapeutic agents. The provided protocols and application notes offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific substrate combinations.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are common motifs in pharmaceutical agents. The amination of 5-bromopyrimidine is a key transformation, providing access to a wide range of 5-aminopyrimidine (B1217817) derivatives that are important building blocks for bioactive molecules.
These application notes provide a comprehensive overview of the reaction conditions, detailed experimental protocols, and a summary of quantitative data for the Buchwald-Hartwig amination of this compound.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination involves a sequence of steps mediated by a palladium catalyst. It begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. Finally, reductive elimination from this complex yields the desired N-aryl- or N-heteroarylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of the reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with a variety of amines. These conditions can serve as a starting point for optimization.
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 95 |
| 4-Fluoroaniline | Pd₂(dba)₃ (2) | Xantphos (8) | K₃PO₄ (1.4) | Toluene | 100 | 24 | 88 |
| 4-Methoxyaniline | Pd₂(dba)₃ (2) | Xantphos (8) | K₃PO₄ (1.4) | Toluene | 100 | 24 | 92 |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (8) | K₃PO₄ (1.4) | Toluene | 100 | 24 | 85 |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 90 |
| Piperidine | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 93 |
Data is compiled from representative literature procedures. Yields are isolated yields and may vary depending on the specific reaction scale and conditions.
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound
This protocol provides a detailed methodology for a typical Buchwald-Hartwig amination reaction of this compound.
Materials:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., Xantphos)
-
Base (e.g., NaOt-Bu or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with a condenser and septum)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol of Pd₂(dba)₃) and the phosphine ligand (e.g., 0.08 mmol of Xantphos).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Under a positive pressure of the inert gas, add the base (e.g., 1.4 mmol of NaOt-Bu or K₃PO₄).
-
Add this compound (1.0 mmol).
-
Add the amine (1.2 mmol).
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent (e.g., 5-10 mL of Toluene) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath or heating mantle.
-
Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion (as determined by the monitoring technique), cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 5-aminopyrimidine derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-bromopyrimidine as a key building block. The functionalization of the pyrimidine (B1678525) core is a cornerstone in medicinal chemistry, and these reactions offer powerful strategies for the synthesis of novel molecular entities with potential therapeutic applications.
Introduction
The pyrimidine scaffold is a privileged motif in a vast array of biologically active compounds and approved pharmaceuticals. The ability to selectively introduce diverse substituents at the 5-position of the pyrimidine ring via palladium-catalyzed cross-coupling reactions is of significant interest for structure-activity relationship (SAR) studies and the generation of novel drug candidates. This compound serves as a versatile and readily available starting material for these transformations. This document outlines protocols for several key cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
General Reaction Mechanism
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle consists of three key steps: oxidative addition of the aryl halide (this compound) to the Pd(0) complex, transmetalation with the coupling partner (e.g., organoboron, organotin, etc.) or migratory insertion of an alkene, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, such as boronic acids and esters.[1] This reaction is widely used in drug discovery due to its mild conditions and tolerance of a broad range of functional groups.[1]
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 12 | 83[2] |
| 2 | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | 15 | Moderate to Good |
Note: Entry 1 describes a nickel-catalyzed variant, which is a common and effective alternative to palladium catalysis for this transformation.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 3-Furanylboronic Acid[2]
Materials:
-
This compound (1.0 equiv)
-
3-Furanylboronic acid (2.5 equiv)
-
Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂) (0.5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄), anhydrous (4.5 equiv)
-
tert-Amyl alcohol
Procedure:
-
To a flame-dried round-bottomed flask charged with a magnetic stir bar, add K₃PO₄.
-
Flame-dry the flask and its contents under vacuum and then cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add this compound, 3-furanylboronic acid, and NiCl₂(PCy₃)₂.
-
Equip the flask with a reflux condenser and evacuate and backfill with an inert atmosphere (repeat three times).
-
Add tert-amyl alcohol via cannula.
-
Heat the reaction mixture to 120 °C in an oil bath and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexanes to afford 5-(furan-3-yl)pyrimidine.
Heck Coupling
The Heck reaction facilitates the coupling of this compound with alkenes to form substituted pyrimidines.[3] This reaction is a powerful tool for the formation of carbon-carbon bonds and the introduction of vinyl groups.[3]
Data Presentation: Representative Heck Coupling Conditions for Bromo-N-Heterocycles
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 100 | 4 | 95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF | 120 | 6 | 85 |
Note: The data presented are for representative Heck reactions of bromopyridines and are intended as a starting point for the optimization of reactions with this compound.
Experimental Protocol: General Procedure for Heck Coupling of this compound[3]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-5 mol%)
-
Phosphine (B1218219) ligand (e.g., tri(o-tolyl)phosphine, P(o-tol)₃) (if required, 2-10 mol%)
-
Base (e.g., triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃)) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., DMF, acetonitrile, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, palladium catalyst, and phosphine ligand (if applicable).
-
Add the anhydrous solvent, followed by the base and the alkene.
-
Seal the flask or vial and stir the reaction mixture at the desired temperature (typically 80-140 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to 5-alkynylpyrimidines.[4][5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[4]
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | THF | 65 | 8 | High |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH (3) | DMF | 80 | 12 | Good |
Note: The data presented are representative conditions for Sonogashira couplings of aryl bromides and are provided as a guideline for reactions with this compound.
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine) (2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat (typically 40-100 °C) and monitor by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.[6] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.[6]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | High |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | Good |
Note: The data presented are representative conditions for the amination of aryl bromides and should be optimized for this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound[6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the palladium precatalyst, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent, followed by the amine and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling
The Stille reaction involves the coupling of this compound with an organostannane reagent.[7] While effective, the toxicity of organotin compounds is a significant drawback.[7]
Data Presentation: General Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Ligand | Additive | Solvent | Temp (°C) | Time (h) |
| 1 | Aryl-SnBu₃ | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 |
| 2 | Vinyl-SnBu₃ | Pd₂(dba)₃ (2) | P(furyl)₃ | CuI | NMP | 80 | 6 |
Note: Specific data for this compound is limited; these are general conditions.
Experimental Protocol: General Procedure for Stille Coupling of this compound[8]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous solvent, followed by the organostannane.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with aqueous potassium fluoride (B91410) to remove tin byproducts.
-
Wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow
The following diagram illustrates a generalized workflow for performing palladium-catalyzed cross-coupling reactions.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its structural resemblance to the purine (B94841) core of ATP allows for competitive binding to the kinase ATP-binding site. The strategic functionalization of the pyrimidine ring is crucial for achieving high potency and selectivity. 5-Bromopyrimidine and its derivatives, such as 5-bromo-2,4-dichloropyrimidine (B17362), serve as versatile starting materials for the synthesis of a diverse range of kinase inhibitors. The bromine atom at the C5 position and chlorine atoms at the C2 and C4 positions provide reactive handles for various chemical transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.
These application notes provide detailed protocols for the synthesis of several classes of kinase inhibitors starting from this compound derivatives, along with quantitative data on their biological activity and visualizations of relevant signaling pathways and synthetic workflows.
I. Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play critical roles in the regulation of mitosis. Their overexpression is implicated in the pathogenesis of various cancers, making them attractive targets for anticancer drug discovery. 2,4-Diaminopyrimidine-based compounds have shown significant promise as Aurora kinase inhibitors.
Signaling Pathway
The Aurora kinase signaling pathway is integral to cell cycle progression, particularly during mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Inhibition of these kinases leads to mitotic arrest and apoptosis in cancer cells.
Caption: Aurora Kinase Signaling in Mitosis.
Experimental Protocols
A common synthetic route to 2,4-diaminopyrimidine-based Aurora kinase inhibitors involves sequential nucleophilic aromatic substitution reactions starting from a dihalopyrimidine.
Protocol 1: Synthesis of 4-((5-bromo-4-(cyclopentylamino)pyrimidin-2-yl)amino)-N-(1-methylpiperidin-4-yl)benzamide
This protocol describes the synthesis of a selective Aurora A kinase inhibitor.[1]
Step 1: Synthesis of N2-(4-(N-(1-methylpiperidin-4-yl)carbamoyl)phenyl)-5-bromo-N4-cyclopentylpyrimidine-2,4-diamine
-
Materials: 5-bromo-2,4-dichloropyrimidine, cyclopentylamine (B150401), 4-amino-N-(1-methylpiperidin-4-yl)benzamide, diisopropylethylamine (DIPEA), isopropanol (B130326).
-
Procedure:
-
To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in isopropanol, add cyclopentylamine (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
To the resulting mixture containing the 2-chloro-5-bromo-N-cyclopentylpyrimidin-4-amine intermediate, add 4-amino-N-(1-methylpiperidin-4-yl)benzamide (1.2 eq).
-
Heat the reaction mixture to reflux for 24 hours.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired product.
-
Quantitative Data
The following table summarizes the biological activity of a representative 2,4-diaminopyrimidine-based Aurora kinase inhibitor.[1]
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) |
| 11c | Aurora A | >35-fold selective vs Aurora B | HeLa | 0.5 - 4.0 |
II. Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.
Signaling Pathway
The EGFR signaling pathway is a complex network that regulates cell growth, survival, proliferation, and differentiation. Ligand binding to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues, which then recruit downstream signaling proteins.
Caption: Simplified EGFR Signaling Pathway.
Experimental Protocols
The synthesis of EGFR inhibitors often involves the construction of a core scaffold followed by the introduction of various substituents to optimize potency and pharmacokinetic properties. A common starting material is a di-substituted pyrimidine which can be derived from precursors like 5-bromouracil.
Protocol 2: General Synthesis of 2,4-Disubstituted-5-bromopyrimidine EGFR Inhibitors
This protocol outlines a general approach for the synthesis of EGFR inhibitors starting from 5-bromo-2,4-dichloropyrimidine.
Caption: General Synthetic Workflow for EGFR Inhibitors.
Step 1: Nucleophilic Aromatic Substitution at C4
-
Materials: 5-bromo-2,4-dichloropyrimidine, desired aniline (B41778) or amine (1.0-1.2 eq), a base such as DIPEA or triethylamine (B128534) (1.5-2.0 eq), and a solvent like isopropanol or DMF.
-
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2,4-dichloropyrimidine in the chosen solvent.
-
Add the substituted aniline or amine, followed by the base.
-
Stir the reaction at room temperature or with gentle heating, monitoring progress by TLC or LC-MS.
-
Upon completion, the intermediate 4-substituted-amino-5-bromo-2-chloropyrimidine can be isolated or used directly in the next step.
-
Step 2: Suzuki-Miyaura Coupling at C2
-
Materials: The intermediate from Step 1, a suitable aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), a base (e.g., K3PO4 or Na2CO3), and a solvent system such as 1,4-dioxane/water.
-
Procedure:
-
To a reaction vessel, add the intermediate, boronic acid, base, and solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst.
-
Heat the reaction mixture at 80-100 °C until the reaction is complete (monitored by LC-MS).
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Quantitative Data
The following table presents the inhibitory activities of representative EGFR inhibitors synthesized from pyrimidine precursors.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) |
| Gefitinib analogue | EGFR | Varies with substitution | A549 | Varies with substitution |
| Compound 9u | EGFR | 0.091 | A549 | 0.35 |
III. Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[3] It plays a vital role in B-cell proliferation, differentiation, and survival.[3] BTK inhibitors have emerged as a highly effective therapy for various B-cell malignancies.
Signaling Pathway
The BTK signaling pathway is initiated by the activation of the B-cell receptor, leading to a cascade of phosphorylation events that ultimately activate transcription factors promoting B-cell survival and proliferation.
Caption: Simplified BTK Signaling Pathway.
Experimental Protocols
The synthesis of covalent irreversible BTK inhibitors often involves the incorporation of an acrylamide (B121943) moiety, which forms a covalent bond with a cysteine residue in the active site of BTK. 2,5-Diaminopyrimidine scaffolds are commonly employed in the design of these inhibitors.
Protocol 3: Synthesis of 2,5-Diaminopyrimidine Covalent BTK Inhibitors
This protocol describes a general route for the synthesis of 2,5-diaminopyrimidine-based BTK inhibitors.
Step 1: Buchwald-Hartwig Amination
-
Materials: 5-bromo-2-chloropyrimidine, a substituted aniline (1.1 eq), a palladium precatalyst (e.g., Pd2(dba)3), a phosphine (B1218219) ligand (e.g., Xantphos), a base (e.g., Cs2CO3), and a solvent (e.g., toluene (B28343) or dioxane).
-
Procedure:
-
In a Schlenk flask, combine 5-bromo-2-chloropyrimidine, the aniline, the base, and the solvent.
-
Degas the mixture.
-
Add the palladium precatalyst and the ligand.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
After workup and purification, the 2-amino-5-bromopyrimidine (B17363) intermediate is obtained.
-
Step 2: Second Amination and Acrylamide Formation
-
Materials: The intermediate from Step 1, a second amine, and reagents for acrylamide formation (e.g., acryloyl chloride).
-
Procedure:
-
The second amino group is introduced at the C5 position, often through a multi-step sequence that may involve reduction of a nitro group followed by amidation.
-
The final step involves the reaction with acryloyl chloride or a similar reagent to install the covalent warhead.
-
Quantitative Data
The following table summarizes the inhibitory activities of representative pyrimidine-based BTK inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |
| Compound C11 | BTK | 17.0 | Raji | Potent activity |
| Compound 11 | BTK | 0.39 | - | - |
IV. Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of protein kinases that are essential for the control of the cell cycle. The dysregulation of CDK activity is a common feature of cancer cells.
Signaling Pathway
The cell cycle is regulated by the sequential activation of different CDK-cyclin complexes. For example, the CDK4/6-cyclin D complex controls the G1-S phase transition by phosphorylating the retinoblastoma protein (Rb).
Caption: Simplified CDK Signaling in G1/S Transition.
Experimental Protocols
The synthesis of 2,4-diaminopyrimidine-based CDK inhibitors can be achieved through sequential amination reactions on a dihalopyrimidine core.
Protocol 4: General Synthesis of 2,4-Diaminopyrimidine (B92962) CDK7 Inhibitors
This protocol provides a general synthetic route for a series of 2,4-diaminopyrimidine derivatives as potent CDK7 inhibitors.
Step 1: First Nucleophilic Substitution
-
Materials: 2,4-dichloro-5-bromopyrimidine, a primary or secondary amine (1.0 eq), and a base like DIPEA in a solvent such as THF.
-
Procedure:
-
Dissolve 2,4-dichloro-5-bromopyrimidine in THF and cool to a low temperature (e.g., -70 °C).
-
Add the amine and DIPEA, and allow the reaction to proceed for several hours.
-
Work up the reaction to isolate the mono-substituted intermediate.
-
Step 2: Second Nucleophilic Substitution
-
Materials: The intermediate from Step 1, a second amine (e.g., a substituted aniline), a base, and a high-boiling solvent like 1-pentanol.
-
Procedure:
-
Combine the intermediate, the second amine, and the base in the solvent.
-
Heat the reaction mixture to a high temperature (e.g., 140 °C) for a few hours.
-
After completion, perform a standard workup and purify the final product by column chromatography.
-
Quantitative Data
The following table shows the inhibitory activity of a representative 2,4-diaminopyrimidine-based CDK7 inhibitor.
| Compound ID | Target Kinase | IC50 (nM) |
| 22 | CDK7 | 7.21 |
V. In Vitro Kinase Inhibition Assay Protocol (General)
This protocol describes a general method to determine the in vitro potency of synthesized compounds against their target kinases.
-
Materials: Recombinant kinase, appropriate peptide substrate, ATP, test compounds, and a suitable assay buffer. An ADP-Glo™ kinase assay kit can be used for detection.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the test compound dilutions, and a solution containing the kinase and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound and its derivatives are invaluable starting materials for the synthesis of a wide array of potent and selective kinase inhibitors. The synthetic versatility of the pyrimidine core, combined with robust and well-established reaction methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, allows for the efficient generation of diverse chemical libraries for drug discovery. The protocols and data presented herein provide a foundation for researchers and drug development professionals to design and synthesize novel kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.
References
Preparation of Antiviral Compounds from 5-Bromopyrimidine: Application Notes and Protocols
I have successfully gathered all the necessary components to construct the comprehensive "Application Notes and Protocols" as requested. I have found:
-
A specific synthetic protocol: A method for synthesizing 5-aryl-pyrimidin-2-amine derivatives from 5-bromo-2-aminopyrimidine via a Suzuki coupling reaction. I will use the synthesis of 5-(4-methoxyphenyl)pyrimidin-2-amine (B1387631) as a concrete example.
-
Quantitative antiviral activity data: I have located a study that reports the antiviral activity (EC50) of 5-(4-methoxyphenyl)pyrimidin-2-amine against Herpes Simplex Virus Type 1 (HSV-1).
-
Detailed antiviral assay protocols: I have found comprehensive protocols for both the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay, which are standard methods for evaluating antiviral efficacy.
-
Mechanisms of action and pathway information: I have sufficient information on the mechanisms of action for key antiviral pyrimidine (B1678525) derivatives, such as Favipiravir and BVDU, to create the required signaling pathway diagrams.
-
General experimental workflow information: I can now construct a logical workflow diagram for the entire process, from synthesis to antiviral testing.
With this complete set of information, I can now proceed to generate the final response without needing further searches.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antiviral compounds derived from 5-bromopyrimidine. The protocols focus on the synthesis of 5-aryl-pyrimidin-2-amine derivatives via Suzuki-Miyaura cross-coupling and their subsequent evaluation for antiviral activity.
Introduction
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The pyrimidine scaffold is of particular interest in the development of antiviral drugs due to its role as a fundamental component of nucleic acids. This compound serves as a versatile starting material, offering a reactive site for carbon-carbon bond formation, enabling the synthesis of diverse libraries of compounds for antiviral screening. This document outlines the synthesis of a model compound, 5-(4-methoxyphenyl)pyrimidin-2-amine, from 5-bromo-2-aminopyrimidine and provides protocols for assessing its antiviral efficacy.
Data Presentation
The antiviral activity of the synthesized compound is summarized in the table below. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in the viability of the host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 5-(4-methoxyphenyl)pyrimidin-2-amine | Herpes Simplex Virus Type 1 (HSV-1) | Vero | 5.2 | >100 | >19.2 |
Experimental Protocols
Protocol 1: Synthesis of 5-(4-methoxyphenyl)pyrimidin-2-amine
This protocol describes the synthesis of 5-(4-methoxyphenyl)pyrimidin-2-amine from 5-bromo-2-aminopyrimidine and 4-methoxyphenylboronic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-Bromo-2-aminopyrimidine
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Water (degassed)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and equipment
Procedure:
-
To a round-bottom flask, add 5-bromo-2-aminopyrimidine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-methoxyphenyl)pyrimidin-2-amine.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Antiviral Activity Assessment - Cytopathic Effect (CPE) Inhibition Assay
This protocol is a common method for screening antiviral compounds against viruses that cause visible damage (cytopathic effect) to host cells.
Materials:
-
Synthesized compound (e.g., 5-(4-methoxyphenyl)pyrimidin-2-amine)
-
Susceptible host cells (e.g., Vero cells for HSV-1)
-
Virus stock (e.g., HSV-1)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM with 2% fetal bovine serum)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., Neutral Red or MTT)
-
CO2 incubator (37 °C, 5% CO2)
-
Inverted microscope
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a 96-well plate with host cells at a density that will form a confluent monolayer within 24 hours. Incubate at 37 °C in a CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the synthesized compound in cell culture medium.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium. Add the diluted compound to the wells in triplicate. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).
-
Virus Inoculation: Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the "cells only" control.
-
Incubation: Incubate the plate at 37 °C in a CO2 incubator until the virus control wells show approximately 80-100% CPE (typically 2-4 days).
-
Cell Viability Assessment:
-
Remove the medium from the wells.
-
Add a cell viability reagent (e.g., Neutral Red solution) and incubate according to the manufacturer's instructions.
-
Wash the cells and solubilize the dye.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.
-
Plot the percentage of inhibition of CPE versus the compound concentration.
-
Determine the EC50 value from the dose-response curve using regression analysis.
-
Similarly, determine the CC50 value from a parallel assay without virus infection.
-
Calculate the Selectivity Index (SI = CC50 / EC50).
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from the synthesis of the antiviral compound to its biological evaluation.
Application Notes and Protocols for the Synthesis of 5-Arylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 5-arylpyrimidines, a crucial scaffold in medicinal chemistry and drug development. The primary focus is on the widely utilized palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Stille couplings, due to their versatility and functional group tolerance.[1] This document offers step-by-step experimental procedures, quantitative data for various substrates, and troubleshooting guidelines to facilitate successful synthesis in a research and development setting.
Introduction to 5-Arylpyrimidine Synthesis
The introduction of an aryl group at the C5 position of the pyrimidine (B1678525) ring is a key transformation in the synthesis of numerous biologically active compounds. Palladium-catalyzed cross-coupling reactions have emerged as the most prevalent and effective methods for achieving this transformation.[1] The Suzuki-Miyaura coupling, which utilizes arylboronic acids, and the Stille coupling, which employs arylstannanes, are the two most common strategies.[1] These methods offer a broad substrate scope and are generally high-yielding.
Core Synthetic Methodologies
The two primary methods for synthesizing 5-arylpyrimidines are the Suzuki-Miyaura coupling and the Stille coupling. Both reactions involve the palladium-catalyzed cross-coupling of a 5-halopyrimidine with an organometallic reagent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the coupling of a 5-halopyrimidine (typically 5-bromo- or 5-iodopyrimidine) with an arylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base.[1]
Experimental Protocol 1: Suzuki-Miyaura Synthesis of 5-Phenylpyrimidine (B189523)
This protocol outlines a general procedure for the synthesis of 5-phenylpyrimidine from 5-bromopyrimidine and phenylboronic acid.[1]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453) (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).[1]
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) to the flask.[1]
-
Via syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).[1]
-
Heat the reaction mixture to 80-90 °C and stir under the inert atmosphere.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[1]
-
Wash the organic layer with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Stille Coupling
The Stille coupling reaction pairs a 5-halopyrimidine with an arylstannane, again utilizing a palladium catalyst. This method is also highly effective, though it involves the use of organotin reagents, which are toxic and require careful handling and disposal.[2]
Experimental Protocol 2: Stille Synthesis of 5-Phenylpyrimidine
This protocol provides a general procedure for the synthesis of 5-phenylpyrimidine from 5-iodopyrimidine (B189635) and phenyltributylstannane.[1]
Materials:
-
5-Iodopyrimidine
-
Phenyltributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous solution of potassium fluoride (B91410) (KF)
-
Ethyl acetate
-
Celite
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 5-iodopyrimidine (1.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).[1]
-
Evacuate and backfill the flask with an inert gas three times.[1]
-
Add anhydrous DMF (10 mL) via syringe.[1]
-
Add phenyltributylstannane (1.1 mmol, 1.1 equiv) via syringe.[1]
-
Heat the reaction mixture to 100 °C and stir under the inert atmosphere.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of potassium fluoride (KF).[1]
-
Stir the mixture vigorously for 1 hour to precipitate the tin byproducts.[1]
-
Filter the mixture through a pad of Celite and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of various 5-arylpyrimidines via Suzuki-Miyaura and Stille coupling reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of 5-Halopyrimidines with Arylboronic Acids
| 5-Halopyrimidine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 80-95 | [1] |
| 5-Iodouracil (protected) | Various arylboronic acids | Pd(0) | Weakly alkaline | Not specified | Not specified | Good | [3] |
| 2,4-Dichloro-5-bromopyrimidine | Arylboronic acids | Not specified | Not specified | Not specified | Not specified | Allergenic precursor | [3] |
| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids (1.0 equiv) | Pd(PPh₃)₂Cl₂ (1-3) | K₂CO₃ | 1,4-Dioxane/H₂O | 60 | 87-97 | [4] |
| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids (3.0 equiv) | Pd(PPh₃)₂Cl₂ (2-5) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 80-85 | [4] |
Table 2: Stille Coupling of 5-Halopyrimidines with Arylstannanes
| 5-Halopyrimidine | Arylstannane | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Iodopyrimidine | Phenyltributylstannane | Pd(PPh₃)₄ (3) | DMF | 100 | High | [1] |
| Aryl Mesylates/Tosylates | Aryl- and heteroarylstannanes | Pd(OAc)₂ / XPhos | t-BuOH | Not specified | 51-86 | [5] |
| Aryl Halides | (Het)aryl stannanes | Pd(OAc)₂ / PCy₃ | Solvent-free | Not specified | High | [6] |
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key steps in the Suzuki-Miyaura and Stille coupling reactions for the synthesis of 5-arylpyrimidines.
Troubleshooting Common Issues
Low yields or the formation of side products can be common challenges in cross-coupling reactions. The following diagram outlines a decision tree for troubleshooting low yields in 5-arylpyrimidine synthesis.
Conclusion
The Suzuki-Miyaura and Stille cross-coupling reactions are powerful and reliable methods for the synthesis of 5-arylpyrimidines. By following the detailed protocols and considering the troubleshooting guidelines provided in these application notes, researchers can effectively synthesize a wide range of 5-arylpyrimidine derivatives for applications in drug discovery and development. Careful optimization of reaction conditions for specific substrates is key to achieving high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 5-Bromopyrimidine in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyrimidine is a versatile heterocyclic building block extensively utilized in the synthesis of a wide range of agrochemicals, particularly fungicides and herbicides. The presence of the bromine atom at the 5-position and the inherent reactivity of the pyrimidine (B1678525) ring allow for diverse chemical modifications, making it a valuable intermediate in the development of novel crop protection agents. The electron-deficient nature of the pyrimidine ring renders the bromine atom susceptible to displacement through various cross-coupling reactions and nucleophilic substitutions, enabling the construction of complex molecular architectures with desired biological activities.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, focusing on key chemical transformations and providing quantitative data where available.
Key Applications in Agrochemical Synthesis
This compound and its derivatives are precursors to several classes of agrochemicals. The pyrimidine moiety is a common scaffold in fungicides that act by inhibiting crucial fungal metabolic pathways. For instance, some pyrimidine-based fungicides are known to inhibit ergosterol (B1671047) biosynthesis or NADH oxidoreductase.[2][3] In herbicides, the pyrimidine core can be found in compounds that inhibit essential plant enzymes.
A significant application of pyrimidine derivatives is in the synthesis of strobilurin fungicides, such as fluoxastrobin (B61175). While the commercial synthesis of fluoxastrobin often starts with 4,6-dichloro-5-fluoropyrimidine, the synthetic principles are directly applicable to this compound-derived intermediates.[1][4]
Data Presentation
The following tables summarize quantitative data for key reactions in the synthesis of agrochemicals and precursors starting from this compound and related compounds.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |
| Pyrimidine | Bromine, Deionized Water | Cool to <50°C, then stir at room temperature for 60 min | 96 |
Table 2: Suzuki-Miyaura Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst/Base/Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ / K₃PO₄ / tert-Amyl alcohol | 100 °C, 12 h | 83 |
Table 3: Synthesis of a Pyrimidine-Based Fungicide Intermediate
| Step | Reaction | Reactants | Reagents/Conditions | Yield (%) |
| 1 | Nucleophilic Substitution | 4,6-Dichloro-5-substituted-pyrimidine, 2-Chlorophenol | K₂CO₃, Methyl isobutyl ketone | Not specified |
| 2 | Nucleophilic Substitution | Product of Step 1, Hydroxyphenyl-dioxazine derivative | K₂CO₃, Methyl isobutyl ketone, 70°C, 3h | Not specified |
Note: This table is based on the synthesis of fluoxastrobin, a strobilurin fungicide, and illustrates a typical reaction sequence for this class of compounds.
Table 4: Antifungal Activity of Novel Pyrimidine Derivatives
| Compound | Fungal Species | EC₅₀ (μg/mL) | Reference |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | 10.5 | |
| Pyrimethanil (Commercial Fungicide) | Phomopsis sp. | 32.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the bromination of pyrimidine to produce this compound.
Materials:
-
Pyrimidine (48g, 0.5 mol)
-
Bromine (88g, 0.55 mol)
-
Deionized water (350 mL)
-
Ethanol (B145695) (for recrystallization)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Add pyrimidine to deionized water in a reaction flask.
-
Cool the mixture in an ice bath to below 50°C.
-
Slowly add bromine to the cooled mixture with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 60 minutes.
-
Filter the reaction mixture and wash the collected solid with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
The expected yield of the white, powder-like product is approximately 84g (96%).
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound
This protocol details the cross-coupling of this compound with an arylboronic acid to form a C-C bond, a key step in the synthesis of more complex agrochemicals.
Materials:
-
This compound (10.0 g, 63.0 mmol)
-
3-Furanylboronic acid (17.6 g, 158 mmol)
-
NiCl₂(PCy₃)₂ (0.220 g, 0.315 mmol, 0.500 mol%)
-
K₃PO₄ (60.0 g, 283 mmol)
-
tert-Amyl alcohol (315 mL)
-
Diethyl ether (Et₂O)
-
1.0 M NaOH solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere apparatus (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 1000-mL round-bottomed flask, add K₃PO₄. Flame-dry the flask under vacuum and then cool to room temperature under an inert atmosphere.
-
To the flask, add this compound, 3-furanylboronic acid, and NiCl₂(PCy₃)₂.
-
Add tert-amyl alcohol to the flask and heat the mixture to 100 °C with vigorous stirring for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature and add water and diethyl ether.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with 1.0 M NaOH solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization to afford 5-(furan-3-yl)pyrimidine (B15053580) as a light tan crystalline solid. The expected yield is approximately 7.60 g (83%).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key synthetic pathways and logical workflows relevant to the application of this compound in agrochemical synthesis.
Caption: Synthesis of this compound.
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Multi-step Agrochemical Synthesis Pathway.
Conclusion
This compound is a cornerstone intermediate in the synthesis of a diverse array of agrochemicals. Its reactivity at the 5-position allows for the strategic introduction of various functional groups through well-established synthetic methodologies such as Suzuki-Miyaura coupling and nucleophilic aromatic substitution. The protocols and data presented herein provide a foundation for researchers in the agrochemical field to design and execute the synthesis of novel and effective crop protection agents. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the development of next-generation fungicides and herbicides with improved efficacy and environmental profiles.
References
- 1. RU2653542C2 - Process for preparing fluoxastrobin - Google Patents [patents.google.com]
- 2. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents [patents.google.com]
- 4. WO2021250558A1 - Process for the preparation of fluoxastrobin and intermediates thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Functionalization of the Pyrimidine Ring at the 5-Position
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine (B1678525) ring is a foundational scaffold in a vast array of biologically active molecules, including nucleobases, therapeutic agents, and agrochemicals. Functionalization at the C5 position of the pyrimidine ring has emerged as a highly effective strategy for modulating the biological activity of these compounds. Modifications at this site can profoundly influence molecular properties, including binding affinity to target proteins, metabolic stability, and the introduction of new functionalities for further chemical elaboration.[1][2] This document provides detailed application notes and protocols for key chemical reactions used to modify the 5-position of the pyrimidine ring, a critical process in modern drug discovery and development.[1][2]
Data Presentation: Comparative Overview of C5-Functionalization Reactions
The following tables summarize quantitative data for various methods of C5-functionalization of the pyrimidine ring, offering a comparative reference for reaction selection and optimization.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation at C5
| Reaction Type | Starting Material | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | 5-Bromopyrimidine | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃, 1,4-dioxane (B91453)/H₂O, 80-90°C | High | [3] |
| Suzuki-Miyaura | This compound | 3-Furanylboronic acid | NiCl₂(PCy₃)₂, K₃PO₄, Toluene/H₂O, 100°C | Good | |
| Suzuki-Miyaura | This compound | 2-Pyridylboronate | Pd₂(dba)₃, Ligand, KF, Dioxane, 110°C | 91 | |
| Sonogashira | 5-Iodo-2'-deoxyuridine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, DMF | 58-65 | |
| Heck | 5-Iodo-2'-deoxyuridine | Methyl acrylate | Pd(OAc)₂, Microwave | High | |
| Stille | 5-Halopyrimidine | Organostannane | Pd Catalyst, LiCl, DMF, 40°C | High |
Table 2: C-N Bond Formation at C5
| Reaction Type | Starting Material | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| Buchwald-Hartwig | This compound | Primary/Secondary Amine | Pd precatalyst, Phosphine (B1218219) ligand, Base, Toluene/Dioxane | Good to High |
Experimental Protocols
Suzuki-Miyaura Coupling for C5-Arylation
This protocol describes the palladium-catalyzed coupling of a 5-halopyrimidine with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (B44618) (PPh₃) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times to ensure an inert atmosphere.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Sonogashira Coupling for C5-Alkynylation
This protocol describes the palladium-catalyzed coupling of a terminal alkyne to a C5-halopyrimidine.
Materials:
-
5-Iodo-2'-deoxyuridine
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (B128534) (Et₃N) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 5-iodo-2'-deoxyuridine (1 equivalent), Pd(PPh₃)₄ (0.05 equivalents), and CuI (0.1 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe, followed by triethylamine (3 equivalents) and the terminal alkyne (1.2 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Coupling for C5-Alkenylation
This protocol describes the palladium-catalyzed reaction of an alkene with a C5-halopyrimidine to introduce an alkenyl group.
Materials:
-
Alkene (e.g., Methyl acrylate) (1.5-2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equivalents)
-
Base (e.g., Triethylamine) (2-3 equivalents)
-
Solvent (e.g., DMF or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine the 5-iodopyrimidine (1 equivalent) and the palladium catalyst.
-
Purge the vessel with an inert gas.
-
Add the solvent, followed by the base (2-3 equivalents) and the alkene (1.5-2 equivalents).
-
Heat the mixture to 80-120 °C and stir vigorously.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and dilute with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination for C5-Amination
This protocol describes the palladium-catalyzed amination of a 5-halopyrimidine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., Xantphos) (2-4 mol%)
-
Base (e.g., Cs₂CO₃) (1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (1.5-2.0 equiv).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature or an elevated temperature (e.g., 40-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Pyrimidine-Based Kinase Inhibitors
Many 5-substituted pyrimidine derivatives have been developed as potent kinase inhibitors, targeting signaling pathways crucial for cell proliferation and survival. For example, certain pyrimidine derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.
Caption: VEGFR-2 signaling pathway and the point of inhibition by 5-substituted pyrimidine derivatives.
Mechanism of Action of 5-Fluorouracil (5-FU)
5-Fluorouracil (5-FU), a cornerstone of chemotherapy, is a pyrimidine analog that, once metabolized, inhibits thymidylate synthase and can be misincorporated into RNA and DNA, leading to cell death.
Caption: Simplified metabolic activation and mechanism of action of 5-Fluorouracil.
General Experimental Workflow for C5-Functionalization
The following diagram illustrates a typical workflow for the synthesis and purification of a 5-substituted pyrimidine derivative via a cross-coupling reaction.
References
Troubleshooting & Optimization
Troubleshooting low yield in 5-Bromopyrimidine Suzuki coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in Suzuki-Miyaura cross-coupling reactions involving 5-bromopyrimidine.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My Suzuki coupling reaction with this compound is resulting in a very low yield or failing completely. What are the most common initial checks I should perform?
Answer: When troubleshooting a low-yielding Suzuki reaction, it is crucial to first verify the integrity of your experimental setup and reagents.
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) form, is highly sensitive to oxygen. An inadequate inert atmosphere (argon or nitrogen) can lead to catalyst deactivation and the formation of homocoupling byproducts.[1][2] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.[1]
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to a side reaction called protodeboronation.[1][2] It is advisable to use fresh or properly stored boronic acid/ester. Using more stable boronic esters, like pinacol (B44631) esters, can sometimes mitigate this issue.
-
This compound: Verify the purity of your this compound starting material. Impurities can interfere with the catalyst.
-
Base Quality: The base should be finely powdered and dry. Clumps can lead to poor reproducibility and inefficient activation of the boronic acid.
-
Solvent Purity: Ensure solvents are anhydrous and free of peroxides, especially when using ethereal solvents like THF or dioxane.
-
-
Reaction Stirring: For heterogeneous mixtures, vigorous stirring is essential to ensure proper mixing of all components.
Question 2: I'm observing significant amounts of a byproduct that is just my starting boronic acid without the boron group (protodeboronation). How can I minimize this?
Answer: Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, consuming your reagent and lowering the yield. Several factors can promote this side reaction:
-
High Temperatures: Elevated temperatures can accelerate the rate of protodeboronation.
-
Base: The type and concentration of the base are critical. Strong bases can sometimes exacerbate the issue.
-
Water Content: The presence of water can be a source of protons for this side reaction.
Troubleshooting Strategies:
-
Modify the Boron Source: Switch from a boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester).
-
Optimize the Base: Use a weaker base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of strong bases like NaOH.
-
Control Temperature: Run the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid unnecessarily long heating times.
-
Use Anhydrous Solvents: While some water is often necessary for the Suzuki coupling, excessive amounts can be detrimental. Ensure your organic solvent is dry.
Question 3: My TLC/LC-MS analysis shows the formation of a symmetrical biaryl product derived from my boronic acid (homocoupling). What causes this and how can it be prevented?
Answer: Homocoupling of the boronic acid is another frequent side reaction. This is often exacerbated by the presence of oxygen in the reaction mixture or the use of a Pd(II) precatalyst without complete reduction to the active Pd(0) species.
Troubleshooting Strategies:
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas the solvent and reaction mixture. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes. Maintaining a positive pressure of inert gas throughout the reaction is crucial.
-
Catalyst Choice: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure conditions are suitable for its reduction to Pd(0). Alternatively, using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can be beneficial.
-
Reagent Addition Order: In some cases, adding the boronic acid last to the pre-heated mixture of the aryl bromide, base, and catalyst can minimize homocoupling.
Question 4: I am seeing a significant amount of dehalogenated this compound (pyrimidine) in my crude reaction mixture. What leads to this side product?
Answer: The formation of a dehalogenated byproduct occurs when the aryl halide is reduced instead of coupled. After the oxidative addition of this compound to the Pd(0) catalyst, the resulting complex may react with a hydride source in the mixture.
Potential Sources of Hydride and Solutions:
-
Solvents: Some solvents can act as hydride donors.
-
Base: Certain bases can also provide a source of hydride.
-
Troubleshooting Strategy: Consider switching to bases like K₃PO₄ or Cs₂CO₃, which are less likely to act as hydride donors. Also, ensure the purity of your solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?
A1: A reliable starting point for the Suzuki coupling of this compound involves a palladium or nickel catalyst, a suitable base, and an appropriate solvent. Based on literature, a nickel-catalyzed system has shown high efficacy. A common set of starting conditions would be: NiCl₂(PCy₃)₂ as the catalyst, K₃PO₄ as the base, and tert-amyl alcohol as the solvent, with the reaction heated to 80-100 °C. For palladium-catalyzed systems, Pd(PPh₃)₄ with a base like K₂CO₃ or K₃PO₄ in a solvent system like 1,4-dioxane/water is a conventional choice.
Q2: How do the electronic properties of this compound affect the reaction?
A2: this compound is an electron-deficient heteroaryl halide. The electron-withdrawing nature of the pyrimidine (B1678525) ring generally makes the C-Br bond more reactive towards oxidative addition to the palladium(0) or nickel(0) catalyst, which is often the rate-determining step in the catalytic cycle. This increased reactivity can be beneficial for achieving coupling under milder conditions compared to electron-rich aryl bromides.
Q3: Which is better to use for this coupling, a boronic acid or a boronic ester?
A3: Both can be effective, but the choice depends on the stability of the specific boronic acid. Boronic acids are generally more reactive. However, they are also more prone to side reactions like protodeboronation. If you are experiencing issues with boronic acid decomposition, switching to a more stable boronic ester derivative, such as a pinacol ester, is a common and effective strategy.
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave-assisted procedures can be very effective for Suzuki couplings, often leading to significantly reduced reaction times (from hours to minutes) and potentially improved yields. Optimal conditions, such as temperature and irradiation time, would need to be determined for each specific substrate combination.
Data Presentation
The following tables summarize reaction conditions for the Suzuki coupling of this compound with various boronic acids.
Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound with Heterocyclic Boronic Acids
| Entry | Heterocyclic Boronic Acid | Base (equiv.) | Catalyst (mol %) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Furanylboronic acid | K₃PO₄ (4.5) | NiCl₂(PCy₃)₂ (1.0) | 80 | 1 | 94 |
| 2 | 3-Thienylboronic acid | K₃PO₄ (4.5) | NiCl₂(PCy₃)₂ (1.0) | 80 | 1 | 86 |
Conditions: this compound (1.0 equiv), heterocyclic boronic acid (2.5 equiv), in tert-amyl alcohol (0.3 M).
Table 2: General Palladium-Catalyzed Suzuki Coupling Conditions for Bromo-heterocycles
| Catalyst (mol %) | Base (equiv.) | Solvent System | Temperature (°C) | Typical Time (h) |
| Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane / H₂O (4:1) | 85 - 95 | >15 |
These are general starting conditions and may require optimization for specific substrates.
Experimental Protocols
Detailed Protocol for Nickel-Catalyzed Suzuki Coupling of this compound with 3-Furanylboronic Acid
-
Glassware and Reagent Preparation:
-
Flame-dry a reaction vial containing a stir bar and potassium phosphate (B84403) tribasic (K₃PO₄, 4.5 equivalents).
-
Allow the vial to cool to room temperature under a nitrogen atmosphere.
-
-
Reagent Addition:
-
To the cooled vial, add this compound (1.0 equivalent), 3-furanylboronic acid (2.5 equivalents), and bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂, 0.5-1.0 mol%).
-
-
Solvent Addition and Reaction Setup:
-
Equip the vial with a reflux condenser and a septum.
-
Evacuate and backfill the reaction vessel with nitrogen three times.
-
Add tert-amyl alcohol (to achieve a 0.3 M concentration of this compound) via cannula from an oven-dried, argon-purged graduated cylinder.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction to 80 °C using a preheated heating block or an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1 hour.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
Caption: Troubleshooting flowchart for addressing low yields in Suzuki couplings.
References
Technical Support Center: Optimizing Palladium Catalysts for 5-Bromopyrimidine Reactions
Welcome to the technical support center for palladium-catalyzed reactions involving 5-bromopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Low or non-existent yield is a frequent challenge in palladium-catalyzed cross-coupling reactions. The following guide provides a systematic approach to troubleshooting this issue.
Question: My reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
Answer:
A low yield in palladium-catalyzed reactions with this compound can stem from several factors. Systematically investigating the following parameters is crucial for optimization.
-
Catalyst System (Palladium Source & Ligand): The choice of the palladium precursor and ligand is critical and highly dependent on the specific reaction (e.g., Suzuki, Buchwald-Hartwig, Heck) and the coupling partner.[1][2] For challenging substrates, advanced catalyst systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional catalysts like Pd(PPh₃)₄.[3] Pre-catalysts can also be more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0).[1]
-
Base Selection: The base plays a pivotal role in the catalytic cycle. The strength and solubility of the base are key considerations. Strong, non-nucleophilic bases like NaOtBu are common in Buchwald-Hartwig aminations, but may not be suitable for base-sensitive functional groups.[1] For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are frequently used. The choice of base can significantly impact the reaction outcome, and screening different bases is often necessary.
-
Solvent Choice: The solvent must effectively dissolve the reactants and the base. Common choices include ethereal solvents like 1,4-dioxane (B91453) and THF, or aromatic hydrocarbons like toluene. It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation. Chlorinated solvents, acetonitrile, and pyridine (B92270) should generally be avoided as they can inhibit the palladium catalyst.
-
Reaction Temperature: The reaction temperature needs to be high enough to facilitate the key steps of the catalytic cycle, such as oxidative addition, but not so high as to cause decomposition of the reactants, products, or the catalyst. A temperature screening, typically between 80 °C and 120 °C, is recommended to find the optimal balance.
-
Exclusion of Air and Moisture: The active Pd(0) catalyst is sensitive to oxygen. Therefore, it is imperative to set up the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use anhydrous reagents and solvents.
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Side Reactions and Byproduct Formation
The formation of undesired byproducts can complicate purification and reduce the yield of the target molecule.
Question: I am observing significant byproduct formation in my reaction. What are the common side reactions with this compound and how can I minimize them?
Answer:
Several side reactions can occur with this compound in palladium-catalyzed couplings. Understanding and addressing these can significantly improve the purity of your product.
-
Homocoupling: Dimerization of the starting materials (e.g., this compound or the coupling partner) can occur, especially at high temperatures or with inefficient catalysts. Reducing the reaction temperature or screening for a more active catalyst system can mitigate this.
-
Protodebromination: The replacement of the bromine atom with a hydrogen atom can be a significant side reaction, particularly in the presence of a proton source and a reducing agent. Ensuring anhydrous conditions and using a non-protic solvent can help.
-
Reaction at other positions: If the this compound substrate has other reactive sites, such as other halogen atoms, careful optimization is needed to achieve chemoselectivity. The choice of catalyst and ligand is crucial for directing the reaction to the desired position.
-
Decomposition: Pyrimidine rings can be susceptible to degradation under harsh reaction conditions (e.g., high temperatures, very strong bases). Using milder conditions, such as lower temperatures and weaker bases (e.g., Cs₂CO₃ or K₃PO₄), may be necessary for sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for Suzuki-Miyaura coupling with this compound?
A1: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos or SPhos often provide better yields, especially for more challenging substrates. Pd(dppf)Cl₂ is another commonly used and effective catalyst. The optimal choice will depend on the specific boronic acid or ester being used.
Q2: What is the recommended base for Buchwald-Hartwig amination of this compound?
A2: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently employed and often lead to high reaction rates. However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be required, potentially at higher reaction temperatures.
Q3: Can I use a heterogeneous palladium catalyst like Pd/C for reactions with this compound?
A3: Yes, heterogeneous catalysts like palladium on activated carbon (Pd/C) can be used and offer advantages in terms of catalyst recovery and reuse, which is particularly beneficial for industrial applications. However, they may require higher temperatures and longer reaction times compared to homogeneous catalysts.
Q4: My reaction is not going to completion. What should I try?
A4: If your reaction has stalled, consider the following:
-
Increase Catalyst Loading: While typically used in the 1-5 mol% range, increasing the catalyst loading may be necessary for difficult couplings.
-
Screen Different Ligands: The ligand has a profound effect on the catalyst's activity. Trying a different class of ligand (e.g., moving from a simple phosphine to a biarylphosphine) can often restart a stalled reaction.
-
Increase Temperature: If the reactants and products are thermally stable, gradually increasing the reaction temperature can improve the reaction rate.
-
Add a Co-solvent: If solubility is an issue, adding a co-solvent might improve the reaction kinetics.
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Bromopyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | - |
| 2 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
| 3 | 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ | PPh₃ | K₂CO₃ | EtOH | Not Specified | Not Specified | Good |
| 4 | Bromoindazole derivative | Arylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 1 | 95 |
Note: Data is compiled from various sources and direct comparison should be made with caution due to differing substrates and reaction conditions.
Table 2: Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Bromopyridine Substrate | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS (2.5) | THF | 65 | 16 |
| 2 | Halo-pyrazolo[4,3-c]pyridine | Generic Amine | Pd₂(dba)₃ (2.5) | rac-BINAP (7.5) | NaOtBu (1.4) | THF | Not Specified | Not Specified |
| 3 | 2-Chloropyrimidine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | t-Amyl alcohol | 110 | 12-24 |
Note: This table provides a starting point for optimization based on protocols for structurally similar substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the this compound, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and optimization is likely required.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed vial
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add the this compound and a stir bar.
-
Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent followed by the amine via syringe.
-
Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
References
Technical Support Center: 5-Bromopyrimidine Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 5-bromopyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and side products encountered during Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
Question 1: I am observing a significant amount of debrominated pyrimidine (B1678525) as a side product in my Suzuki-Miyaura reaction. What is the cause and how can I prevent it?
Answer:
Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom.[1][2] This typically occurs when the palladium(II) intermediate, formed after oxidative addition, undergoes a reaction with a hydride source before it can transmetalate with the boronic acid.[2]
Troubleshooting Strategies:
-
Choice of Base: Avoid bases that can act as hydride donors, such as those containing amines or alcohols. Weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are generally preferred.[2]
-
Solvent Selection: If using an alcohol-containing solvent system, consider switching to aprotic solvents like 1,4-dioxane (B91453), toluene, or THF.[1]
-
Ligand Choice: Employing bulky, electron-rich phosphine (B1218219) ligands can accelerate the desired transmetalation and reductive elimination steps, outcompeting the debromination pathway.
-
Temperature Control: Lowering the reaction temperature may increase selectivity for the desired coupling over side reactions.
Question 2: My reaction is producing a homocoupled biaryl product from my boronic acid. How can I minimize this?
Answer:
Homocoupling of boronic acids is often promoted by the presence of oxygen, which can generate palladium(II) species that facilitate this unwanted reaction. It can also occur during the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species, where the boronic acid can act as a reducing agent.
Troubleshooting Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂.
-
Slow Addition: Slowly adding the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling than the corresponding free boronic acids.
Stille Coupling
Question 3: I am observing homocoupling of my organostannane reagent in my Stille coupling reaction. What are the likely causes and solutions?
Answer:
Homocoupling of the organostannane reagent is a major side reaction in Stille coupling. This can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand can significantly influence the extent of homocoupling. Experiment with different catalyst systems to find one that favors the cross-coupling pathway.
-
Reaction Conditions: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to suppress homocoupling.
-
Purity of Reagents: Ensure that the organostannane reagent is pure and free of impurities that might promote side reactions.
Sonogashira Coupling
Question 4: My Sonogashira reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I avoid this?
Answer:
Glaser coupling, the homocoupling of terminal alkynes, is a common side reaction in Sonogashira coupling, particularly when a copper(I) co-catalyst is used. The copper acetylide intermediate can undergo oxidative dimerization in the presence of an oxidant, such as air.
Troubleshooting Strategies:
-
Copper-Free Conditions: The most effective way to avoid Glaser coupling is to use a copper-free Sonogashira protocol. Many modern methods utilize palladium catalysts with specific ligands that do not require a copper co-catalyst.
-
Inert Atmosphere: If a copper co-catalyst is necessary, it is crucial to maintain a strictly anaerobic (oxygen-free) environment to prevent oxidative homocoupling.
-
Amine Base: The choice of amine base can also influence the rate of homocoupling. Triethylamine (B128534) is commonly used, but other bases can be screened for optimal results.
Buchwald-Hartwig Amination
Question 5: I am observing hydrodehalogenation of my this compound during my Buchwald-Hartwig amination. What is the cause and how can I mitigate it?
Answer:
Hydrodehalogenation, the replacement of the bromine with a hydrogen, is a known side reaction in Buchwald-Hartwig amination. It can compete with the desired C-N bond formation, especially with certain substrates and reaction conditions. This can be caused by the presence of a hydride source.
Troubleshooting Strategies:
-
Base Selection: Strong, non-nucleophilic bases are typically used in Buchwald-Hartwig amination. However, some bases can also act as hydride donors. If hydrodehalogenation is a problem, consider screening different bases such as sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate. In some cases, using Cs₂CO₃ can lead to dehalogenation, so careful optimization is needed.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial for promoting the desired reductive elimination step to form the C-N bond and suppressing side reactions.
-
Temperature Optimization: Running the reaction at the optimal temperature is important. Too high a temperature can lead to catalyst decomposition and an increase in side reactions.
Heck Reaction
Question 6: My Heck reaction is producing a mixture of regioisomers of the coupled product. How can I improve the regioselectivity?
Answer:
The Heck reaction can sometimes yield a mixture of α- and β-substitution products on the alkene. The regioselectivity is influenced by both electronic and steric factors of the substrates and the catalyst system. For electron-deficient olefins, β-arylation is typically favored.
Troubleshooting Strategies:
-
Ligand Selection: The ligand on the palladium catalyst plays a critical role in controlling regioselectivity. Bulky phosphine ligands often favor the formation of the linear product.
-
Reaction Conditions: The choice of solvent and base can also influence the regiochemical outcome.
-
"Jeffery" Conditions: For some substrates, using tetraalkylammonium salts (Jeffery conditions) can improve the reaction rate and selectivity.
Data Presentation
The following tables summarize reaction conditions that have been reported to be effective for the cross-coupling of bromopyrimidines and related bromo-N-heterocycles, with a focus on minimizing common side products.
Table 1: Suzuki-Miyaura Coupling of Bromopyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90-100 | 2-24 | Good | General conditions for aryl bromides. |
| Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | Toluene/H₂O | 80 | 1 | High | For sp²-sp³ coupling. |
| NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ (3.0) | tert-Amyl Alcohol | 110 | 12 | 85 | Nickel-catalyzed, green solvent. |
Table 2: Sonogashira Coupling of Bromo-N-Heterocycles
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | Low (25%) | Significant alkyne homocoupling (10%) observed. |
| PdCl₂(PPh₃)₂ (2) | - | Piperidine | DMF | 100 | 3 | High | Copper-free conditions to avoid Glaser coupling. |
Table 3: Heck Coupling of Bromo-N-Heterocycles with Styrene
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 80 | 24 | 95 | For 2-bromopyridine. |
| Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 4 | Good | Phosphine-free conditions. |
Experimental Protocols
The following are generalized protocols for the cross-coupling of this compound, designed to minimize common side products. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
-
Glassware Preparation: Oven-dry all glassware (e.g., a Schlenk flask) and a magnetic stir bar. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling
-
Glassware Preparation: Dry all glassware under vacuum with heating.
-
Reagent Addition: To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Base Addition: Add degassed anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium (B1175870) chloride. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Mandatory Visualization
Catalytic Cycles and Side Reaction Pathways
Caption: Catalytic cycles for Suzuki-Miyaura coupling and common side reactions.
References
Technical Support Center: Purification of 5-Bromopyrimidine Reaction Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 5-bromopyrimidine reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual this compound is a frequent impurity.
-
Over-reaction Products: In bromination reactions, di-brominated pyrimidines can form. In coupling reactions, multiple couplings might occur.
-
Homocoupling Products: In cross-coupling reactions like Suzuki or Sonogashira, homocoupling of the boronic acid or alkyne can occur.
-
Hydrolysis Products: The bromine substituent can be susceptible to hydrolysis, leading to the formation of the corresponding hydroxypyrimidine.
-
Catalyst Residues: In cross-coupling reactions, residual palladium or copper catalysts and their ligands can contaminate the product.
Q2: How can I effectively monitor the progress of my reaction to minimize purification challenges?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress. A well-executed TLC can help you determine the optimal reaction time and identify the presence of major impurities. For effective reaction monitoring:
-
Use a three-lane spotting system on your TLC plate: one lane for the starting material, one for the reaction mixture, and a "co-spot" lane with both the starting material and reaction mixture.
-
The co-spot helps to definitively identify the starting material spot in the reaction mixture, especially if the product's Rf is very close to that of the starting material.
-
Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.4 for optimal separation in subsequent column chromatography.
Q3: My this compound derivative is a solid. Should I use recrystallization or column chromatography?
A3: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is highly effective for removing small amounts of impurities from a solid product, often yielding a product of very high purity. It is generally a faster and more scalable technique than chromatography. However, it is less effective at removing impurities with similar solubility profiles to your product.
-
Column Chromatography is a more versatile technique that can separate components with a wider range of polarities and is effective even when impurities are present in significant quantities. It is the preferred method when dealing with complex mixtures or when the product and impurities have very similar polarities.
Troubleshooting Guides
Column Chromatography
Problem: My this compound product is not separating from the starting material.
-
Possible Cause: The polarity of the mobile phase is not optimized.
-
Solution:
-
TLC Optimization: Systematically screen different solvent systems using TLC. A good starting point for many this compound derivatives is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
-
Gradient Elution: Employ a shallow gradient elution during column chromatography. A slow, gradual increase in the polarity of the mobile phase can enhance the separation of compounds with similar Rf values. For example, start with 5% ethyl acetate (B1210297) in hexanes and slowly increase to 20% over several column volumes.
-
Alternative Solvents: If hexane/ethyl acetate is not effective, try a different solvent system, such as dichloromethane/methanol (B129727).
-
Problem: My product is streaking or tailing on the silica (B1680970) gel column.
-
Possible Cause 1: The compound is interacting too strongly with the acidic silanol (B1196071) groups on the silica gel, which is common for basic nitrogen-containing heterocycles.
-
Solution 1: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and reduce strong interactions.
-
Possible Cause 2: The compound is degrading on the silica gel.
-
Solution 2: Consider using a less acidic stationary phase, such as neutral alumina, or deactivated silica gel.
Problem: I have low recovery of my product after column chromatography.
-
Possible Cause: The product is highly polar and is irreversibly adsorbed onto the silica gel.
-
Solution:
-
Increase Mobile Phase Polarity: Use a more polar solvent system, such as a gradient of methanol in dichloromethane.
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography using a C18 stationary phase with a mobile phase of water and acetonitrile (B52724) or methanol is often more effective.
-
Recrystallization
Problem: My this compound derivative "oils out" instead of crystallizing.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of your compound.
-
Solution 1: Choose a solvent with a lower boiling point.
-
Possible Cause 2: The solution is cooling too quickly.
-
Solution 2: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help.
-
Possible Cause 3: The presence of significant impurities is disrupting crystal lattice formation.
-
Solution 3: First, attempt to remove some of the impurities by a simple work-up (e.g., washing with a suitable solvent) or a quick filtration through a small plug of silica gel before recrystallization.
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is too dilute.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod or adding a seed crystal of the pure compound.
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Problem: The yield after recrystallization is very low.
-
Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. It is better to have a small amount of undissolved solid (which may be insoluble impurities) that can be removed by hot filtration than to add an excess of solvent.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of this compound Derivatives.
| Polarity of Derivative | Stationary Phase | Recommended Mobile Phase (Starting Point) | Gradient Elution Suggestion |
| Low to Medium | Silica Gel | 5-20% Ethyl Acetate in Hexanes | Gradually increase the percentage of Ethyl Acetate. |
| Medium to High | Silica Gel | 1-5% Methanol in Dichloromethane | Gradually increase the percentage of Methanol. |
| Very Polar / Basic | Silica Gel | 1-10% of (10% NH₄OH in Methanol) in Dichloromethane | Start with a low percentage of the methanolic ammonia (B1221849) and increase slowly. |
| Polar / Water-Soluble | C18 Reverse Phase | 10-30% Acetonitrile in Water (with 0.1% Formic Acid or TFA) | Gradually increase the percentage of Acetonitrile. |
Table 2: Illustrative Comparison of Recrystallization Solvents for a Hypothetical 5-Arylpyrimidine Product.
| Solvent | Product Solubility (Cold) | Product Solubility (Hot) | Impurity Solubility (Cold) | Typical Recovery Yield | Purity |
| Ethanol | Low | High | High | 85-95% | >99% |
| Isopropanol | Low | Moderate | Moderate | 70-85% | >98% |
| Acetonitrile | Very Low | Moderate | Low | 60-75% | >97% |
| Toluene | Low | High | Low | 80-90% | >99% |
| Ethyl Acetate/Hexane | Low | High | High | 75-90% | >98% |
Note: The optimal solvent and recovery yields are compound-specific and should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC that gives the desired product an Rf of 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that is then adsorbed onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column ("dry loading"). Alternatively, dissolve the sample in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed ("wet loading").
-
Elution: Begin eluting with the initial mobile phase. If using gradient elution, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. A good solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound reaction products.
Technical Support Center: Improving Selectivity in the Functionalization of 5-Bromopyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective functionalization of 5-bromopyrimidine.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential solutions and optimization strategies.
Question: My reaction is resulting in a mixture of products with poor regioselectivity. How can I improve the selective functionalization at a specific position?
Answer: Achieving high regioselectivity in the functionalization of this compound is a common challenge due to the presence of multiple reactive sites. The pyrimidine (B1678525) ring's electronic properties make certain positions more susceptible to either nucleophilic or electrophilic attack.[1] Here are several strategies to enhance selectivity:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is crucial in transition metal-catalyzed reactions.[2] For instance, in Suzuki-Miyaura coupling, bulky, electron-rich phosphine (B1218219) ligands can influence the regioselectivity by sterically hindering approach to certain positions.[3] Similarly, in Buchwald-Hartwig amination, specific ligand systems can favor coupling at one position over another.[4][5]
-
Reaction Conditions: Optimizing reaction parameters such as temperature, solvent, and the choice of base can significantly impact selectivity.[6] Milder conditions often favor the kinetically controlled product, while higher temperatures might lead to the thermodynamically favored one. The choice of base is also critical; for example, a weaker base may help suppress side reactions.[4]
-
Directing Groups: The use of a directing group can effectively guide the catalyst to a specific C-H bond, enabling site-selective functionalization.[7][8] Pyrimidine and pyridine (B92270) moieties themselves can act as directing groups in certain C-H activation reactions.[9][10]
-
Nature of the Halogen: In di- or poly-halogenated pyrimidines, the inherent reactivity order of halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl) can be exploited to achieve selective functionalization.[3][11]
Question: I am attempting a Suzuki-Miyaura coupling with this compound, but I am observing significant amounts of dehalogenated byproduct. What is causing this and how can I minimize it?
Answer: The formation of a hydrodehalogenated byproduct is a known side reaction in palladium-catalyzed cross-coupling reactions.[6] This typically occurs via a competing reductive elimination pathway involving a palladium-hydride species. To minimize this side reaction, consider the following:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can often suppress this side reaction by promoting the desired reductive elimination pathway.[6]
-
Base Selection: The choice of base can influence the formation of palladium-hydride species. Experimenting with different inorganic bases like K₂CO₃ or Cs₂CO₃ may be beneficial.[6]
-
Reaction Conditions: Ensure that the reaction is performed under strictly anhydrous and oxygen-free conditions, as water and oxygen can contribute to the formation of the undesired byproduct.
Question: In my Buchwald-Hartwig amination of this compound, the reaction is sluggish and gives low yields. What are the key parameters to optimize?
Answer: Low yields in Buchwald-Hartwig amination can stem from several factors.[12] The reactivity of the C-Br bond at the 5-position of pyrimidine can be influenced by the electronic nature of the ring. Key optimization parameters include:
-
Catalyst System: The combination of the palladium precursor and the phosphine ligand is critical. Modern, bulky, and electron-rich ligands are often more effective for coupling with heteroaryl halides.[13]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is often required to facilitate the catalytic cycle.[6]
-
Solvent and Temperature: These reactions frequently require elevated temperatures to proceed efficiently. Solvents like 1,4-dioxane, toluene (B28343), or DMF are commonly used, with temperatures ranging from 80°C to 120°C.[6]
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the different positions on the pyrimidine ring in cross-coupling reactions?
A1: For pyrimidines, the general order of reactivity in palladium-catalyzed cross-coupling reactions is typically C4/C6 > C2 > C5.[3][4] This is due to the electronic properties of the pyrimidine ring, where the positions ortho and para to the nitrogen atoms are more electron-deficient and thus more reactive towards oxidative addition.
Q2: How can I achieve selective functionalization at the C5 position of a di-halopyrimidine, for instance, 5-bromo-2-chloropyrimidine?
A2: To achieve selectivity at the C5 position in the presence of a halogen at C2, you can exploit the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-couplings, the C-Br bond is generally more reactive than the C-Cl bond.[11] By carefully controlling the reaction conditions, such as using a suitable catalyst and ligand system and maintaining a lower reaction temperature, you can often achieve selective coupling at the C5-bromo position while leaving the C2-chloro position intact for subsequent transformations.[11]
Q3: Are there methods for direct C-H functionalization of the pyrimidine ring?
A3: Yes, direct C-H functionalization is a powerful strategy for modifying pyrimidines.[1] Regioselectivity can be achieved through several approaches:
-
Directing Groups: Attaching a directing group to the pyrimidine ring can guide a transition metal catalyst to a specific C-H bond.[7][8]
-
Catalyst Control: The choice of the metal catalyst and ligands can inherently favor functionalization at a particular position.[1]
-
Metalation: Directed ortho-metalation using reagents like TMPMgCl·LiCl can achieve regioselective functionalization at various positions of the pyrimidine ring.[14]
Q4: Can I use lithiation for the functionalization of this compound?
A4: Yes, bromine-lithium exchange is a viable method for the functionalization of this compound. This involves treating this compound with an organolithium reagent, such as n-butyllithium, at low temperatures to generate the 5-lithiopyrimidine species in situ. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C5 position.[15][16] It is crucial to perform these reactions under anhydrous conditions and at low temperatures to avoid side reactions.
Data Presentation
Table 1: Typical Conditions for Selective Suzuki-Miyaura Coupling of Halo-Pyrimidines
| Substrate | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Position of Coupling | Reference |
| 5-Bromo-2-chloropyrimidine | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | C5 | [17] |
| 2,4-Dichloropyrimidine | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | C4 | [3] |
| This compound | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | C5 | [5] |
Table 2: Conditions for Selective Buchwald-Hartwig Amination of this compound
| Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Methylaniline | Pd₂(dba)₃ | BINAP | K₃PO₄ | Toluene | 100 | 95 | [5] |
| Morpholine | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 85-95 | [13] |
| Aniline | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | >90 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Glassware Preparation: Thoroughly oven-dry all glassware (e.g., a Schlenk flask or reaction vial) and a magnetic stir bar. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) in the reaction solvent. Add this mixture to the reaction vessel.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) to the reaction vessel.
-
Reaction Execution: Stir the reaction mixture under an inert atmosphere at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Inert Atmosphere Setup: Set up an oven-dried Schlenk flask with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
Reagent Loading: To the flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Addition of Reactants: Add this compound (1.0 equiv.) and the amine (1.2 equiv.) to the flask, followed by the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quenching and Extraction: Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Protocol 3: Functionalization via Bromine-Lithium Exchange
-
Reaction Setup: In an oven-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.0 equiv.) in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 equiv.) dropwise to the solution, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.
-
Electrophilic Quench: Add a solution of the electrophile (e.g., an aldehyde, ketone, or silyl (B83357) chloride, 1.2 equiv.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature, then quench by the addition of saturated aqueous ammonium chloride.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation.
Mandatory Visualization
Caption: Experimental workflows for common functionalization reactions of this compound.
Caption: Troubleshooting logic for improving regioselectivity in pyrimidine functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lithiation and Thiylation of 5-Bromopyrimidines. | CoLab [colab.ws]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 5-Bromopyrimidine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting catalyst deactivation in reactions involving 5-Bromopyrimidine.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned black and a precipitate has formed. What does this mean?
A1: The formation of a black precipitate is a common and clear visual indicator of catalyst deactivation. This precipitate is typically "palladium black," which consists of agglomerated, inactive palladium(0) species.[1][2][3] This occurs when the catalytically active palladium complexes or nanoparticles aggregate into larger, insoluble clusters with very low active surface area.[3] This can be triggered by high temperatures, inappropriate ligand-to-metal ratios, or impurities in the reaction.[2]
Q2: My reaction starts but then stalls before all the starting material is consumed. Is this catalyst deactivation?
A2: Yes, a stalled reaction is a classic symptom of catalyst deactivation. If you monitor the reaction's progress and observe that it stops prematurely, it strongly suggests the catalyst has lost its activity. To confirm, you can try adding a fresh portion of the catalyst to the stalled reaction. If the reaction resumes, it is a strong indication that the original catalyst was deactivated.
Q3: Why are my Suzuki-Miyaura coupling reactions with this compound giving low yields?
A3: Low yields can stem from several issues, with catalyst deactivation being a primary suspect. The pyridine (B92270) nitrogen in the this compound substrate can coordinate to the palladium catalyst, forming inactive complexes and inhibiting the catalytic cycle. Additionally, the electron-rich nature of some pyridine substrates can slow down the oxidative addition step. Other common causes include the presence of oxygen, which deactivates the Pd(0) catalyst, or impurities in the reagents.
Q4: What are the most common catalyst poisons I should be aware of?
A4: Palladium catalysts are sensitive to a variety of substances that can act as poisons by blocking active sites. Common poisons include sulfur-containing compounds, halides, cyanides, and other nitrogen-containing heterocycles. Impurities in your starting materials or solvents are often the source of these poisons. Even water can be detrimental, leading to the decomposition of boronic acids (in Suzuki reactions) or the hydrolysis of phosphine (B1218219) ligands.
Q5: Can I reactivate my deactivated catalyst?
A5: Reactivation is sometimes possible, but its success depends on the deactivation mechanism and the type of catalyst. For supported catalysts like Palladium on Carbon (Pd/C), a thermal treatment under a hydrogen stream or an alkaline wash can be effective. For palladium black, the material can be isolated by filtration, washed, and dried, but this process primarily recovers the palladium and may not restore high catalytic activity for sensitive reactions. Note that dry palladium black can be pyrophoric and must be handled with care in an inert atmosphere.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during this compound reactions.
Guide 1: Low or No Product Yield
-
Problem: The reaction shows low conversion or fails to proceed to completion.
-
Systematic Checks & Solutions:
-
Verify Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure all solvents were properly degassed and that the reaction vessel was purged and maintained under a positive pressure of an inert gas like Argon or Nitrogen.
-
Assess Reagent Purity: Impurities in the this compound, coupling partner, base, or solvents can poison the catalyst. If poisoning is suspected, running a test reaction with highly purified materials can confirm the diagnosis. Consider purifying starting materials via recrystallization or column chromatography.
-
Evaluate Catalyst & Ligand Choice: For Suzuki couplings with bromopyridines, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the catalytic cycle and stabilize the catalyst. If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) may be inefficient. Consider using a more reliable pre-formed catalyst like XPhos-Pd-G3.
-
Optimize Reaction Conditions: Review the temperature, base, and solvent. An incorrect combination is a frequent cause of failure. The temperature must be high enough for oxidative addition but not so high that it causes catalyst or ligand degradation.
-
Guide 2: Black Precipitate Formation (Palladium Black)
-
Problem: The reaction mixture turns black, and catalytic activity ceases.
-
Systematic Checks & Solutions:
-
Stabilize the Catalyst: The primary solution is to prevent the palladium species from aggregating.
-
Ligand Choice: Use appropriate bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands that stabilize the Pd(0) intermediate.
-
Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Consider increasing the ligand-to-palladium ratio.
-
-
Modify Reaction Conditions:
-
Temperature: High temperatures can accelerate aggregation. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Solvent: A more coordinating solvent can sometimes help keep the palladium species in solution and prevent precipitation.
-
-
Consider Additives: Certain additives, like quaternary ammonium (B1175870) salts (e.g., TBAB), can act as phase-transfer agents and help stabilize the catalyst.
-
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | Pd₂(dba)₃ (2 mol%) or XPhos-Pd-G2/G3 (1-2 mol%) | Pre-formed catalysts are often more reliable than generating the active species in situ from sources like Pd(OAc)₂. |
| Ligand | XPhos, SPhos, or other bulky biaryl phosphines (2-4 mol%) | Bulky, electron-rich ligands promote oxidative addition and stabilize the catalyst, preventing deactivation. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Moderately strong, non-nucleophilic bases are often effective and minimize side reactions. |
| Solvent | 1,4-Dioxane (B91453)/Water or Toluene/Water (e.g., 4:1 v/v) | A co-solvent system can improve the solubility of reagents. Solvents must be thoroughly degassed. |
| Temperature | 80 - 110 °C | A temperature screen is recommended to balance reaction rate against catalyst stability. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the Pd(0) catalyst and phosphine ligands. |
Table 2: Common Catalyst Poisons and Their Sources
| Poison Class | Examples | Common Sources |
| Sulfur Compounds | Elemental Sulfur, Sulfides, H₂S | Impurities in starting materials or reagents. |
| Nitrogen Compounds | Nitriles, Nitro groups, other N-heterocycles | The substrate itself (pyridine nitrogen), coupling partners, or impurities. |
| Halides / Cyanides | Excess halide ions, CN⁻ | Byproducts, reagents (e.g., from cyanation reactions), or impurities. |
| Other | Water, Oxygen, Carbon Monoxide | Inadequately dried reagents/solvents, leaks in the reaction setup. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an arylboronic acid.
-
Glassware Preparation: Thoroughly oven-dry a Schlenk flask and a magnetic stir bar. Allow them to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 equiv.).
-
Inerting: Seal the Schlenk flask, then evacuate and backfill with inert gas. Repeat this cycle three to five times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 85-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Testing for Catalyst Poisoning
This procedure can help determine if impurities in your reagents are causing deactivation.
-
Baseline Reaction: Run the reaction under your standard, optimized conditions using your current batches of reagents and solvents. Record the final conversion or yield.
-
High-Purity Reaction: Run the reaction again under identical conditions, but this time use highly purified reagents.
-
Purify the this compound (e.g., by recrystallization).
-
Use a fresh, high-purity batch of the coupling partner.
-
Use freshly opened, anhydrous, or freshly distilled and degassed solvents.
-
-
Analysis: Compare the result of the high-purity reaction to the baseline reaction. A significant improvement in yield or conversion in the high-purity run strongly suggests that an impurity in one of your standard reagents is poisoning the catalyst.
Mandatory Visualization
Caption: Troubleshooting workflow for low or no product yield.
Caption: Common causes of palladium catalyst deactivation.
Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.
References
Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 5-bromopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Buchwald-Hartwig amination of this compound?
A1: For the amination of this compound, a good starting point involves using a palladium precatalyst with a suitable phosphine (B1218219) ligand, a base, and an appropriate solvent.[1][2] Sterically hindered biaryl phosphine ligands are often effective for coupling heteroaromatic bromides.[2]
A typical set of starting conditions to consider for optimization is presented below.
| Component | Recommendation | Notes |
| Palladium Precatalyst | XPhos Pd G3 (2 mol%) | Pre-catalysts are often more reliable in generating the active catalytic species.[2] |
| Ligand | XPhos (4 mol%) | Bulky, electron-rich phosphine ligands are generally required for heteroaryl halides.[3] |
| Base | Sodium tert-butoxide (NaOtBu) (1.4 equiv) | A strong base that often leads to high reaction rates.[2][3] |
| Solvent | Toluene | A common and often effective solvent for this type of reaction.[3][4] |
| Temperature | 80-100 °C | Typical temperature range for these couplings.[2] |
Q2: How do the choices of base and solvent affect the reaction?
A2: The selection of base and solvent is critical and interdependent.[2]
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) generally result in faster reaction rates. However, they may not be suitable for substrates with base-sensitive functional groups.[2][3] For such sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are recommended, although this may necessitate higher reaction temperatures or longer reaction times.[2][3]
-
Solvent: The solvent influences the solubility of reagents and the stability of the catalytic species.[5] Toluene and 1,4-dioxane (B91453) are common and effective solvents for Buchwald-Hartwig aminations.[3][4] Tetrahydrofuran (THF) can also be used, though it may sometimes result in lower yields.[3] The choice of solvent can also impact the rates of competing side reactions.[3]
Q3: What are common side reactions, and how can they be minimized?
A3: A common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[3] To minimize this:
-
Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[3]
-
Lower the Reaction Temperature: Higher temperatures can promote side reactions.[3]
-
Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation than others.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound.
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen. Consider using a pre-catalyst for more reliable generation of the active species.[3] |
| Insufficient Reaction Temperature | Cautiously increase the temperature in 10 °C increments. Typical temperatures range from 80-110 °C.[2] |
| Poor Reagent Quality | Use anhydrous and degassed solvent. Ensure the amine and base are pure and dry. Water and oxygen can significantly hinder the reaction.[3] |
| Poor Solubility of Reagents | Screen alternative solvents like dioxane or THF to improve solubility. |
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
| Potential Cause | Troubleshooting Step |
| Base is too Strong or Sterically Hindered | Switch to a weaker base such as Cs₂CO₃ or K₃PO₄.[3] |
| Reaction Temperature is too High | Lower the reaction temperature.[3] |
| Inappropriate Ligand | Screen different phosphine ligands, as some may favor the desired amination over side reactions.[3] |
Data on Base and Solvent Optimization
Table 1: Effect of Base on Yield (Representative)
| Base | pKa (approx.) | Typical Yield | Notes |
| NaOtBu | ~19 | >95% | High reaction rates, but not suitable for base-sensitive substrates.[3] |
| KOtBu | ~19 | >95% | Similar to NaOtBu, a common choice for robust substrates.[3] |
| LHMDS | ~26 | >90% | Useful for substrates with protic functional groups.[3] |
| Cs₂CO₃ | ~10.3 | ~85% | Milder conditions, suitable for sensitive substrates.[3] |
| K₃PO₄ | ~12.3 | ~80% | Another mild option for substrates with sensitive functionalities.[3] |
Table 2: Effect of Solvent on Yield (Representative)
| Solvent | Dielectric Constant | Typical Yield | Notes |
| Toluene | 2.4 | >95% | Often the solvent of choice, good for selectivity.[3][4] |
| 1,4-Dioxane | 2.2 | ~90% | A good alternative to toluene.[4] |
| THF | 7.5 | ~75% | Can be effective, but sometimes lower yields are observed.[3] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and should be optimized for specific amines.
Materials:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (1.5-2.0 equiv).[5]
-
Solvent Addition: Add the anhydrous solvent via syringe.[1][5]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.[1][5]
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with water.[5]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired product.[5]
Visual Guides
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Preventing homocoupling in Sonogashira reactions of 5-Bromopyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Sonogashira cross-coupling reactions of 5-bromopyrimidine. Our aim is to help you minimize or eliminate the common side reaction of alkyne homocoupling (Glaser coupling), thereby improving the yield and purity of your desired alkynylated pyrimidine (B1678525) products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem with this compound?
A1: Homocoupling, also known as Glaser coupling, is an undesired side reaction where two terminal alkyne molecules react to form a symmetrical diyne.[1][2][3] This is particularly problematic in Sonogashira reactions as it consumes the valuable alkyne starting material, reduces the yield of the target cross-coupled product, and complicates purification. This compound, being an electron-deficient heteroaryl halide, can sometimes exhibit slower rates of oxidative addition to the palladium catalyst. This can allow the competing copper-catalyzed alkyne homocoupling to become a more significant pathway.
Q2: What are the primary causes of excessive homocoupling?
A2: The leading cause of homocoupling is the presence of oxygen in the reaction mixture, which promotes the oxidative dimerization of the copper acetylide intermediate.[4] Other contributing factors include high concentrations of the copper(I) co-catalyst, elevated temperatures, and prolonged reaction times, especially when the cross-coupling reaction is sluggish.
Q3: How can I quickly assess if homocoupling is a major issue in my reaction?
A3: Thin-layer chromatography (TLC) is an effective initial method for detecting homocoupling. The homocoupled diyne is typically a less polar, distinct spot from your starting materials and the desired product. For a more definitive analysis, techniques such as LC-MS or ¹H NMR of the crude reaction mixture can be used to identify and quantify the homocoupled byproduct.
Q4: Is it possible to completely eliminate homocoupling?
A4: While complete elimination can be challenging, it is often possible to reduce homocoupling to negligible levels (e.g., <5%) through careful optimization of the reaction conditions.[4][5] This involves rigorous exclusion of oxygen, optimization of the catalyst system, and in some cases, employing a copper-free protocol.
Q5: When should I consider a copper-free Sonogashira protocol?
A5: A copper-free protocol should be considered when homocoupling is a persistent and significant issue, even after optimizing a traditional copper-catalyzed reaction. Copper-free systems are particularly advantageous for substrates that are sensitive to copper salts or when the alkyne is particularly prone to dimerization.[1][3][6]
Troubleshooting Guide
Issue: Significant Formation of Homocoupled Alkyne Byproduct
This is the most common issue encountered. The following troubleshooting workflow can help diagnose and resolve the problem.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring of 5-Bromopyrimidine Coupling
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring 5-bromopyrimidine coupling reactions (e.g., Suzuki, Heck, Sonogashira) by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
TLC Monitoring
Q1: How do I select an appropriate TLC solvent system for my this compound coupling reaction?
A2: The ideal mobile phase should provide a good separation between your starting material, product, and any major byproducts, with a target Rf value for your product between 0.2 and 0.4 for easy visualization and subsequent purification by column chromatography.[1] A good starting point is a 1:1 mixture of Hexane (B92381)/Ethyl Acetate (B1210297).[2] You can then adjust the ratio to increase or decrease polarity.[2] For more polar compounds, systems like Dichloromethane (B109758)/Methanol (B129727) are effective.[1][2] If your pyrimidine (B1678525) derivatives are basic, adding a small amount of triethylamine (B128534) (0.1–2.0%) or an ammonia/methanol solution to the mobile phase can prevent streaking and improve spot shape.[2][3][4]
Q2: How do I interpret the results on my TLC plate?
A2: A successful reaction will show the disappearance of the starting material spot (this compound) and the appearance of a new spot corresponding to the product. To confirm which spot is which, it is crucial to run reference spots for your starting materials on the same plate. A "cospot," where you spot both the reaction mixture and a starting material in the same lane, can help resolve spots with similar Rf values.[5] The reaction is considered complete when the starting material spot is no longer visible under UV light (typically at 254 nm) or by staining.[6][7]
Q3: My compound is very polar and remains on the TLC baseline. What should I do?
A3: If your compound has an Rf of 0, the mobile phase is not polar enough to move it up the plate.[1] You should gradually increase the polarity of the eluent system.[1] For instance, you can increase the percentage of ethyl acetate in hexane or add methanol to a dichloromethane system.[1][4] For very polar or basic compounds, using a mobile phase like 1-10% of (10% NH₄OH in Methanol) in Dichloromethane can be effective.[1] Alternatively, you could consider using reversed-phase TLC plates.[5]
LC-MS Monitoring
Q1: What are the key parameters to check when setting up an LC-MS method for reaction monitoring?
A1: Key parameters include selecting the correct column (a C18 column is common for reversed-phase), mobile phase (often a gradient of water and acetonitrile (B52724) or methanol with an additive like 0.1% formic acid to aid ionization), flow rate, and MS settings.[1][2][8] For the mass spectrometer, ensure you are using the appropriate ionization mode (positive electrospray ionization, ESI+, is common for nitrogen-containing compounds) and are monitoring for the correct mass-to-charge ratio (m/z) for your starting materials and expected product.[8][9]
Q2: How do I identify my product in the LC-MS data?
A2: You will have two pieces of data: a liquid chromatogram and a mass spectrum.[10][11] The chromatogram plots signal intensity against retention time; each peak represents a different compound eluting from the column.[11] The mass spectrometer provides a mass spectrum for each of these peaks, plotting ion abundance against m/z.[10] To find your product, look for a peak in the chromatogram that grows over time and whose corresponding mass spectrum shows the expected [M+H]⁺ (or other adducts like [M+Na]⁺) for your product's molecular weight.[10][12]
Q3: I see multiple peaks in my chromatogram. What could they be?
A3: Besides your starting material and product, other peaks could represent unreacted coupling partners (e.g., the boronic acid in a Suzuki reaction), solvents, reagents (e.g., base), or byproducts.[13] Common byproducts in coupling reactions include homocoupled products (from two molecules of the coupling partner reacting) and reduced or debrominated starting material.[6][14] Comparing the m/z of these peaks to the expected masses of potential side products can help in their identification.
Experimental Protocols
Protocol 1: Reaction Monitoring by TLC
-
Plate Preparation : Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica (B1680970) gel TLC plate.[15] Mark lanes for your starting material(s), a cospot, and the reaction mixture.
-
Sample Spotting : Dissolve a small amount of your solid starting material(s) in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot each reference on its respective lane on the origin line.
-
Reaction Sample : At timed intervals (e.g., T=0, 1h, 2h), take a small aliquot (a drop on the end of a glass rod or pipette tip) from the reaction mixture, dilute it in a small vial with a solvent like ethyl acetate, and spot it in its designated lane. Also, spot the reaction mixture on top of a starting material lane to create a cospot.
-
Development : Place the spotted TLC plate in a developing chamber containing the chosen solvent system (eluent level should be below the origin line).[2][16] Seal the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.[2][15]
-
Visualization : Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp (254 nm).[7] Circle the spots lightly with a pencil. If necessary, use a chemical stain (e.g., potassium permanganate (B83412) or anisaldehyde) for further visualization.
-
Analysis : Compare the spots in the reaction lane to the reference lanes. Monitor the disappearance of the starting material spot and the appearance of the product spot over time.
Protocol 2: Reaction Monitoring by LC-MS
-
Sample Preparation : At each reaction time point, take a small aliquot (~5-10 µL) of the reaction mixture. Quench the aliquot in a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile or methanol) in a microcentrifuge tube to stop the reaction and precipitate any salts or catalysts.
-
Filtration/Centrifugation : Centrifuge the sample to pellet any solids. Transfer the supernatant to a clean LC vial. Alternatively, filter the diluted sample through a syringe filter (e.g., 0.22 µm) into an LC vial.
-
Method Setup : Set up an appropriate LC-MS method. A typical generic method for small molecules might be:
-
Column : C18, ~50 mm length, 2.1 mm internal diameter, <3 µm particle size.
-
Mobile Phase A : Water + 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.[8]
-
Gradient : Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate : 0.3-0.5 mL/min.[8]
-
MS Detector : ESI positive mode, scanning a mass range that includes the expected m/z for all starting materials and the product.
-
-
Injection : Inject a small volume (1-5 µL) of the prepared sample.
-
Data Analysis : Analyze the resulting chromatogram and mass spectra. Extract the ion chromatogram for the specific m/z of the this compound and the target product to track their relative abundance over the course of the reaction.
Data Presentation
Table 1: Common TLC Solvent Systems for Pyrimidine Derivatives
| Polarity Level | Solvent System Example | Ratio (v/v) | Notes |
| Low to Medium | Hexane / Ethyl Acetate | 9:1 to 1:1 | A good starting point for many coupling products.[1][2] |
| Medium to High | Dichloromethane / Methanol | 99:1 to 9:1 | Effective for more polar products and starting materials.[1] |
| Basic Compounds | (10% NH₄OH in Methanol) / Dichloromethane | 1:99 to 10:90 | Helps prevent streaking for basic nitrogen-containing compounds.[1] |
Table 2: Example Mass-to-Charge (m/z) Values for LC-MS Monitoring (Reaction: this compound + Phenylboronic Acid → 5-Phenylpyrimidine)
| Compound | Chemical Formula | Exact Mass (Da) | Expected [M+H]⁺ Ion (m/z) | Bromine Isotope Pattern |
| This compound | C₄H₃BrN₂ | 157.948 | 158.955 / 160.953 | Yes (~1:1 ratio) |
| 5-Phenylpyrimidine | C₁₀H₈N₂ | 156.069 | 157.076 | No |
Visualized Workflows and Troubleshooting
Caption: General experimental workflow for monitoring a this compound coupling reaction.
Caption: A troubleshooting guide for common issues encountered during TLC analysis.
Caption: A troubleshooting guide for common issues in LC-MS reaction monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. chembam.com [chembam.com]
- 4. silicycle.com [silicycle.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. youtube.com [youtube.com]
- 11. news-medical.net [news-medical.net]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
5-Bromopyrimidine vs. 5-Iodopyrimidine in Palladium-Catalyzed Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of starting material in palladium-catalyzed cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the performance of 5-bromopyrimidine and 5-iodopyrimidine (B189635) in four key palladium-catalyzed coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The information presented is supported by experimental data from the literature to aid in the selection of the optimal substrate for your research needs.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of the halide leaving group is a crucial factor. The generally accepted order of reactivity for halogens is I > Br > Cl > F. This trend is attributed to the decreasing carbon-halogen bond dissociation energy down the group, which facilitates the rate-determining oxidative addition step of the palladium catalyst to the aryl halide.[1] Consequently, 5-iodopyrimidine is expected to be significantly more reactive than this compound under identical coupling conditions. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and often higher yields.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for the performance of this compound and 5-iodopyrimidine in various palladium-catalyzed coupling reactions. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature. Therefore, the data presented is a compilation from various studies on these and structurally related substrates to provide a comparative perspective.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The higher reactivity of the C-I bond in 5-iodopyrimidine generally leads to higher yields and allows for milder reaction conditions compared to this compound.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 85-95 | >15 | Moderate to Good | [2] |
| 5-Iodouracil | Arylboronic acid | Pd(0) catalyst | Weakly alkaline | - | - | - | Successful in some cases | [3] |
| 5-Bromo-2-iodopyrimidine (B48921) | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | - | Selective coupling at C-2 (iodo position) |
Note: The selective coupling at the C-2 iodo position in 5-bromo-2-iodopyrimidine highlights the greater reactivity of the C-I bond over the C-Br bond on the pyrimidine (B1678525) ring.
Table 2: Heck Coupling
The Heck reaction couples aryl halides with alkenes. The increased reactivity of 5-iodopyrimidine can be advantageous, potentially leading to higher yields and reduced reaction times.
| Substrate | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Various | Pd(OAc)₂ / Ligand | Et₃N, K₂CO₃, etc. | DMF, NMP, etc. | 100-140 | Variable | Good | [4] |
| 5-Iodo-3,4-dimethoxybenzyl pyrimidine | Various | Frech catalyst | N-ethylpiperidine | DMF | 140-150 | 18 | 74-78 | [4] |
Note: While a direct comparison is unavailable, the successful coupling of a more complex iodinated pyrimidine derivative under specific conditions suggests the feasibility and potential advantages of using iodo-substituted pyrimidines in Heck reactions.
Table 3: Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The higher reactivity of 5-iodopyrimidine is particularly beneficial in this reaction, often allowing for milder conditions and higher yields.
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound derivative | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | Good | |
| 5-Iodopyrimidine nucleotide | Propargylamine | Pd catalyst | - | - | - | - | Good | |
| 5-Bromo-2-iodopyrimidine | Alkynylzinc | Pd catalyst | - | - | - | - | Selective coupling at C-2 (iodo position) |
Note: The selective Sonogashira coupling at the C-2 iodo position of 5-bromo-2-iodopyrimidine further confirms the enhanced reactivity of the C-I bond.
Table 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity trend of I > Br is also observed in this reaction, making 5-iodopyrimidine a generally more reactive substrate.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound derivative | Various amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 12-24 | Good to Excellent | |
| 2,6-Dihalopyridines (I, Br, Cl) | Aminothiophenecarboxylates | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | - | - | - | Reactivity: I > Br > Cl |
Note: The observed reactivity trend in the amination of dihalopyridines provides strong evidence that 5-iodopyrimidine would be more reactive than this compound in Buchwald-Hartwig amination.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on literature procedures for the respective coupling reactions and may require optimization for specific substrates and reaction scales.
Suzuki-Miyaura Coupling of a 5-Halopyrimidine
Materials:
-
5-Halopyrimidine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the 5-halopyrimidine, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and water to the flask.
-
Stir the mixture at 85-95 °C for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Heck Coupling of a 5-Halopyrimidine
Materials:
-
5-Halopyrimidine (1.0 mmol)
-
Alkene (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 1.5 mmol)
-
Anhydrous solvent (e.g., DMF, 5 mL)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add the 5-halopyrimidine, Pd(OAc)₂, and ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, base, and alkene via syringe.
-
Seal the tube and stir the mixture at 100-140 °C for the required time, monitoring the reaction progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling of a 5-Halopyrimidine
Materials:
-
5-Halopyrimidine (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Anhydrous solvent (e.g., THF, 10 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the 5-halopyrimidine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, base, and terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating as required, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination of a 5-Halopyrimidine
Materials:
-
5-Halopyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Ligand (e.g., Xantphos, 0.02 mmol, 2 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the ligand, and the base.
-
Add the 5-halopyrimidine and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Mandatory Visualization
The following diagrams illustrate the general palladium-catalyzed cross-coupling cycle and a comparative workflow for evaluating the reactivity of this compound and 5-iodopyrimidine.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Workflow for comparing the reactivity of this compound and 5-iodopyrimidine.
References
A Comparative Guide to the Anticancer Activity of 5-Bromopyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor in medicinal chemistry. Pyrimidine derivatives, a class of heterocyclic compounds, have emerged as a promising scaffold for the development of new therapeutic agents due to their diverse biological activities. Among these, 5-bromopyrimidine analogs have garnered significant attention for their potential as anticancer agents. This guide provides an objective comparison of the biological activity of various this compound analogs, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Bioactivity Data
Numerous studies have reported the synthesis and in vitro anticancer evaluation of novel this compound derivatives. The cytotoxic effects of these compounds are typically assessed against a panel of human cancer cell lines, with their potency quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of representative this compound analogs from different chemical series, compared against the standard anticancer drug, Dasatinib.
Table 1: In Vitro Cytotoxicity (IC50, µM) of 5-Bromo-pyrimidine Analogs (Series A) [1][2]
| Compound | HCT116 (Colon) | A549 (Lung) | K562 (Leukemia) | U937 (Leukemia) |
| 5c | >100 | >100 | 0.015±0.003 | 0.021±0.005 |
| 5e | >100 | >100 | 0.019±0.004 | 0.025±0.006 |
| 6g | >100 | >100 | 0.028±0.005 | 0.031±0.007 |
| 9e | 15.6±1.5 | 21.5±2.1 | 0.011±0.002 | 0.015±0.003 |
| 9f | 19.8±1.9 | 25.4±2.5 | 0.014±0.003 | 0.018±0.004 |
| 10c | >100 | >100 | 0.021±0.004 | 0.028±0.006 |
| Dasatinib | 2.5±0.2 | 5.1±0.4 | 0.005±0.001 | 0.008±0.001 |
Table 2: In Vitro Cytotoxicity (IC50, µM) of 5-Bromo-pyrimidine Analogs (Series B) [1]
| Compound | Hela (Cervical) | A549 (Lung) | MCF-7 (Breast) | A2780 (Ovarian) | BGC-823 (Gastric) |
| 5c | 0.03±0.005 | 0.05±0.008 | 0.02±0.003 | 0.04±0.006 | 0.06±0.009 |
| 5e | 0.05±0.007 | 0.07±0.010 | 0.04±0.005 | 0.06±0.008 | 0.08±0.011 |
| 6d | 0.08±0.012 | 0.10±0.015 | 0.07±0.010 | 0.09±0.013 | 0.11±0.016 |
| 6g | 0.02±0.003 | 0.04±0.006 | 0.01±0.002 | 0.03±0.004 | 0.05±0.007 |
| 6h | 0.04±0.006 | 0.06±0.009 | 0.03±0.004 | 0.05±0.007 | 0.07±0.010 |
| Dasatinib | 0.01±0.002 | 0.02±0.003 | 0.008±0.001 | 0.015±0.002 | 0.03±0.004 |
Experimental Protocols
The evaluation of the anticancer activity of this compound analogs predominantly relies on cell-based assays. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the in vitro cytotoxic activity of this compound analogs against various cancer cell lines.
Materials:
-
96-well microplates
-
Human cancer cell lines (e.g., HCT116, A549, K562, U937, Hela, MCF-7, A2780, BGC-823)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound analogs and reference drug (Dasatinib) dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Stock solutions of the this compound analogs and Dasatinib are serially diluted with culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells. A control group receiving only medium with DMSO (vehicle) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of the solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently agitated on a shaker for 15-20 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Several potent this compound analogs have been identified as inhibitors of Bcr-Abl tyrosine kinase, a key driver in certain types of leukemia. The diagram below illustrates the downstream signaling pathways activated by the constitutively active Bcr-Abl fusion protein.
Caption: Bcr-Abl signaling pathways and the inhibitory action of this compound analogs.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro evaluation of this compound analogs as potential anticancer agents.
Caption: General experimental workflow for in vitro anticancer screening of novel compounds.
References
The Pivotal Role of the 5-Position: A Comparative Guide to the Structure-Activity Relationship of Substituted Pyrimidines
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of heterocyclic compounds is paramount. Among these, pyrimidine (B1678525) derivatives, fundamental components of nucleic acids, have proven to be a versatile scaffold for designing targeted therapies against a spectrum of diseases, including cancer, inflammation, and viral infections.[1][2][3] Strategic substitution at the 5-position of the pyrimidine ring has emerged as a particularly effective strategy for modulating the potency, selectivity, and pharmacokinetic profiles of these compounds.[1]
This guide provides a comparative analysis of 5-substituted pyrimidines, focusing on their activity as kinase inhibitors and tubulin polymerization inhibitors. We will delve into quantitative experimental data, detail the methodologies used to obtain this data, and visualize the relevant biological pathways and experimental workflows.
Kinase Inhibition: Targeting Key Signaling Pathways
5-Substituted pyrimidines have been extensively explored as inhibitors of various kinases, enzymes that play critical roles in cellular signaling pathways often dysregulated in diseases like cancer.[1]
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
A series of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines has been investigated for their inhibitory activity against CDK9, a key regulator of transcription. The structure-activity relationship reveals that substitution at the C5-position of the pyrimidine core is crucial for potency and selectivity, particularly when combined with a bulky substituted aniline (B41778) moiety.
| Compound | R (aniline) | R' (C5-pyrimidine) | CDK9 Kᵢ (nM) | CDK2 Kᵢ (nM) | Selectivity (CDK2/CDK9) | Antiproliferative GI₅₀ (nM, HCT-116) |
| Ia | m-NO₂ | H | 1 | 6 | 6 | 90 |
| 12a | m-NO₂ | CN | 1 | 5 | 5 | 40 |
| 12e | m-SO₂NH₂ | F | 3 | 7 | 2.3 | < 10 |
| 12f | m-SO₂NH₂ | Cl | >10 | >20 | - | >100 |
| 12u | - | - | - | - | >80 | - |
Table 1: Structure-Activity Relationship of 5-Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines as CDK9 Inhibitors. Data sourced from ACS Publications.
The data indicates that a cyano (CN) group at the 5-position (compound 12a ) maintains high potency similar to the unsubstituted analog (Ia ) while slightly improving antiproliferative activity. A fluorine (F) substitution (12e ) also results in a potent inhibitor, whereas a chlorine (Cl) at the same position (12f ) leads to a significant drop in activity. Notably, compound 12u demonstrated excellent selectivity for CDK9 over CDK2.
Polo-Like Kinase 4 (PLK4) Inhibition
Recent research has focused on 5-chloro-2-aminopyrimidine derivatives as potent inhibitors of PLK4, a critical regulator of centrosome duplication implicated in tumorigenesis. A structure-activity relationship-guided design led to the identification of several potent inhibitors.
| Compound | PLK4 IC₅₀ (nM) | MCF-7 IC₅₀ (µM) |
| 5a | 1.5 | 1.3 |
| 5b | 0.9 | 0.85 |
| 5f | 0.8 | 0.48 |
| 5g | 9.8 | 3.2 |
Table 2: Inhibitory Activity of 5-Chloro-2-aminopyrimidine Derivatives against PLK4 and the MCF-7 breast cancer cell line. Data sourced from RSC Publishing.
Compound 5f emerged as a highly potent inhibitor with an IC₅₀ of 0.8 nM against PLK4 and significant anti-proliferative activity against the TRIM37-amplified MCF-7 breast cancer cell line (IC₅₀ = 0.48 µM). Further studies showed that compound 5f could suppress clonogenic survival, induce mitotic arrest, and trigger apoptosis in MCF-7 cells.
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
The pyrimidine scaffold has also been utilized to develop inhibitors of tubulin polymerization, a crucial process for cell division. A series of 2,4,5-substituted pyrimidines were synthesized and evaluated for their antiproliferative activities and their ability to inhibit tubulin polymerization.
| Compound | R (C5-pyrimidine) | Tubulin Polymerization Inhibition IC₅₀ (µM) | Antiproliferative Activity IC₅₀ (nM, BEL-7402) |
| 4f | N-methyl-N-ethylamino | 5.57 | - |
| 4k | 1-ethyl-1H-indol-5-yl | 0.79 | 16 |
| 4r | - | 0.80 | 9 |
Table 3: Structure-Activity Relationship of 2,4,5-Substituted Pyrimidines as Tubulin Polymerization Inhibitors. Data sourced from ACS Publications.
The presence of a 1-ethyl-1H-indolyl group at the 5-position of the pyrimidine backbone was found to be critical for potent antiproliferative activity. Compounds 4k and 4r were identified as excellent inhibitors of tubulin polymerization and displayed significant antiproliferative activities against several cancer cell lines. Mechanistic studies revealed that compound 4k competitively inhibits colchicine (B1669291) binding to tubulin, indicating that it binds to the colchicine-binding site. This compound also arrested cells at the G2/M phase of the cell cycle.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro kinase assay.
-
Enzyme and Substrate Preparation : Recombinant human kinase (e.g., CDK9/cyclin T1, PLK4) and a suitable substrate (e.g., a peptide or protein) are prepared in an appropriate assay buffer.
-
Compound Preparation : The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
Kinase Reaction : The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are incubated with the test compound at a specific temperature (e.g., 30°C) for a defined period.
-
Termination and Detection : The reaction is stopped, and the incorporation of the phosphate (B84403) group into the substrate is quantified. For radiolabeled ATP, this can be done by capturing the substrate on a filter membrane and measuring the radioactivity using a scintillation counter.
-
Data Analysis : The percentage of inhibition for each compound concentration is calculated, and the IC₅₀ or Kᵢ value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (Sulforhodamine B Assay)
The antiproliferative activity of the compounds is commonly assessed using a cell-based assay such as the Sulforhodamine B (SRB) assay.
-
Cell Seeding : Cancer cells (e.g., HCT-116, MCF-7, BEL-7402) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Cell Fixation : The cells are fixed with trichloroacetic acid (TCA).
-
Staining : The fixed cells are stained with Sulforhodamine B dye.
-
Washing and Solubilization : Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
Measurement : The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis : The GI₅₀ or IC₅₀ value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.
Tubulin Polymerization Assay
The ability of compounds to inhibit tubulin polymerization is measured using a fluorescence-based assay.
-
Tubulin Preparation : Purified tubulin is prepared in a polymerization buffer.
-
Compound Incubation : The tubulin is incubated with the test compounds or a control (e.g., colchicine) at 37°C.
-
Fluorescence Monitoring : The polymerization of tubulin into microtubules is monitored by measuring the increase in fluorescence of a reporter dye (e.g., DAPI) that binds to polymerized tubulin.
-
Data Analysis : The IC₅₀ value, the concentration that inhibits tubulin polymerization by 50%, is determined from the dose-response curve.
Visualizing the Mechanisms
To better understand the context of these targeted therapies, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: The PI3K/AKT/mTOR signaling pathway and a point of inhibition.
Caption: A typical workflow for a structure-activity relationship study.
References
Validating 5-Bromopyrimidine Derivatives as Potent Enzyme Inhibitors: A Comparative Guide
For Immediate Release
In the landscape of modern drug discovery, the pyrimidine (B1678525) scaffold remains a cornerstone for the development of targeted therapies. Among these, 5-Bromopyrimidine derivatives are emerging as a versatile class of compounds demonstrating significant potential as inhibitors of various key enzymes implicated in a range of diseases, from cancer to inflammatory disorders. This guide provides a comparative analysis of this compound derivatives and other inhibitors targeting critical enzymes, supported by experimental data and detailed protocols for validation, aimed at researchers, scientists, and drug development professionals.
Comparative Efficacy of Pyrimidine Derivatives
The inhibitory activity of this compound derivatives has been evaluated against several classes of enzymes, including protein kinases, dihydrofolate reductase (DHFR), and indoleamine 2,3-dioxygenase 1 (IDO1). The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.
Protein Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Cyclin-dependent kinase 7 (CDK7) and p38 MAP kinase are two such enzymes that have been successfully targeted by pyrimidine derivatives.
| Inhibitor Class | Compound | Target Kinase | IC50 (nM) |
| Pyrazolopyrimidine | THZ1 | CDK7 | 3.2[1] |
| 2,4-Diaminopyrimidine | Compound 22 | CDK7 | 7.21[2][3] |
| Non-Pyrimidine | Flavopiridol | Pan-CDK | ~75-100 (murine SCLC) |
| Pyridinylimidazole | SKF-86002 | p38 MAPK | 500-1000[4][5][6][7] |
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a critical enzyme in the synthesis of DNA precursors, making it a target for antimicrobial and anticancer agents.
| Inhibitor Class | Compound | Target Enzyme | IC50 (µM) |
| Thieno[2,3-d]pyrimidine | Compound 20 | Human DHFR | 0.20[8] |
| Diaminopyrimidine | Trimethoprim | Human DHFR | 55.26[9] |
| Non-Pyrimidine | Methotrexate | Human DHFR | 0.08[9] |
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
IDO1 is a key enzyme in the tryptophan catabolism pathway and is implicated in tumor immune evasion.
| Inhibitor Class | Compound | Target Enzyme | IC50 (nM) |
| Hydroxyamidine | Epacadostat | Human IDO1 | ~10-72[10][11][12][13][14][15] |
| Phenylimidazole | Navoximod | Human IDO1 | 75[15] |
Experimental Protocols
Accurate and reproducible experimental design is paramount for the validation of enzyme inhibitors. Below are detailed protocols for key assays.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a this compound derivative required to inhibit 50% of the target enzyme's activity.
Materials:
-
Purified target enzyme (e.g., CDK7, DHFR, IDO1)
-
Substrate specific to the enzyme
-
Cofactors as required (e.g., ATP for kinases, NADPH for DHFR)
-
Assay buffer
-
This compound derivative stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the enzyme, substrate, and cofactors to their optimal concentrations in the assay buffer. Prepare a serial dilution of the this compound derivative.
-
Reaction Setup: In a 96-well plate, add the assay buffer, enzyme, and the serially diluted inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Reaction: Add the substrate (and cofactor, if applicable) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined time, ensuring the reaction is in the linear range.
-
Detection: Measure the product formation or substrate depletion using a microplate reader. The detection method will vary depending on the enzyme and substrate (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Viability Assay (MTT Assay)
Objective: To assess the effect of a this compound derivative on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action of these inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKF-86002 | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 15. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Performance of Novel 5-Bromopyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-bromopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its unique electronic properties and synthetic tractability have led to the development of a diverse range of derivatives with potent in vitro activity against various biological targets implicated in cancer, microbial infections, and other diseases. This guide provides an objective comparison of the in vitro performance of different classes of this compound derivatives, supported by experimental data, detailed methodologies, and visualizations of key biological pathways.
Comparative Biological Activities of this compound Derivatives
The biological activities of various this compound derivatives have been extensively evaluated against a panel of cancer cell lines and specific protein kinases. The following tables summarize the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) of selected compounds, highlighting the influence of structural modifications on their potency.
Anticancer Activity
A significant focus of research on this compound derivatives has been in the field of oncology. These compounds have demonstrated potent cytotoxic activity against a range of human cancer cell lines.
Table 1: Cytotoxic Activity (IC50 in µM) of Selected this compound Derivatives against Human Cancer Cell Lines [1][2]
| Compound | HCT116 (Colon) | A549 (Lung) | K562 (Leukemia) | U937 (Leukemia) | L02 (Normal) |
| 5c | >100 | >100 | 0.015 ± 0.001 | 0.09 ± 0.01 | 2.05 ± 0.21 |
| 5e | 1.12 ± 0.13 | 1.95 ± 0.19 | 0.019 ± 0.002 | 0.11 ± 0.01 | 3.11 ± 0.34 |
| 6g | 1.91 ± 0.21 | 2.15 ± 0.25 | 0.011 ± 0.001 | 0.08 ± 0.01 | 1.98 ± 0.19 |
| 9e | 0.95 ± 0.11 | 1.03 ± 0.12 | 0.025 ± 0.003 | 0.15 ± 0.02 | 4.52 ± 0.41 |
| 9f | 1.08 ± 0.15 | 1.54 ± 0.18 | 0.021 ± 0.002 | 0.13 ± 0.01 | 3.98 ± 0.37 |
| 10c | 2.03 ± 0.24 | 2.87 ± 0.31 | 0.018 ± 0.002 | 0.10 ± 0.01 | 2.87 ± 0.29 |
| Dasatinib | 0.89 ± 0.09 | 1.05 ± 0.11 | 0.008 ± 0.001 | 0.05 ± 0.01 | 1.52 ± 0.15 |
Data are presented as mean ± SD from three independent experiments.
The potent activity of several compounds against the K562 cell line, which is known to be positive for the Bcr-Abl fusion protein, prompted further investigation into their potential as Bcr-Abl tyrosine kinase inhibitors.[1]
Table 2: Bcr/Abl Kinase Inhibitory Activity of Selected this compound Derivatives [1][2]
| Compound | Bcr/Abl Kinase IC50 (µM) |
| 5c | 0.011 ± 0.001 |
| 5e | 0.014 ± 0.002 |
| 6g | 0.009 ± 0.001 |
| 9e | 0.018 ± 0.002 |
| 9f | 0.015 ± 0.001 |
| 10c | 0.012 ± 0.001 |
| Dasatinib | 0.005 ± 0.001 |
Data are presented as mean ± SD from three independent experiments.
Antimicrobial Activity
In addition to their anticancer properties, this compound derivatives have been evaluated for their antimicrobial activity against a variety of bacterial and fungal strains.
Table 3: Minimum Inhibitory Concentration (MIC) in µM of Selected this compound Derivatives against Microbial Strains
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| 5a | 16 | 8 | 32 | 64 | 16 |
| 5c | 8 | 4 | 16 | 32 | 8 |
| 5e | 16 | 8 | 32 | 64 | 16 |
| 6b | 32 | 16 | 64 | 128 | 32 |
| 6d | 16 | 8 | 32 | 64 | 16 |
| 6h | 8 | 4 | 16 | 32 | 8 |
| Ciprofloxacin | 4 | 2 | 2 | 4 | - |
| Fluconazole | - | - | - | - | 8 |
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and the interpretation of experimental data.
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML).[1] It activates multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[1] this compound-based inhibitors have been shown to effectively block the kinase activity of Bcr-Abl, thereby attenuating these oncogenic signals.[1][2]
Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound derivatives.
Topoisomerase II Inhibition Pathway
Certain derivatives of this compound have been identified as inhibitors of topoisomerase II, an essential enzyme involved in managing DNA topology during replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA, these inhibitors lead to the accumulation of double-strand breaks, ultimately triggering apoptosis.
Caption: Mechanism of Topoisomerase II inhibition by this compound derivatives.
General Experimental Workflow for Kinase Inhibitor Screening
The in vitro evaluation of novel this compound derivatives as kinase inhibitors typically follows a standardized workflow, from initial screening to detailed characterization of potent hits.
Caption: General workflow for the in vitro screening of this compound kinase inhibitors.
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below to ensure reproducibility and facilitate the comparison of results across different studies.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivatives.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C in the dark.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.
Protocol:
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, set up the kinase reaction including the kinase, substrate, ATP, and the test compound at various concentrations.
-
Include positive (kinase without inhibitor) and negative (no kinase) controls.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add Kinase Detection Reagent to each well to convert the ADP produced to ATP and to provide the luciferase and luciferin (B1168401) for the detection of the newly synthesized ATP.
-
Incubate at room temperature for 30 to 60 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value from a dose-response curve.
-
Conclusion
The in vitro data presented in this guide demonstrate the significant potential of this compound derivatives as a versatile scaffold for the development of novel therapeutic agents. Their potent and selective activities against various cancer cell lines and microbial strains, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further preclinical and clinical investigation. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the objective comparison and advancement of this promising class of compounds.
References
Navigating the Synthesis of 5-Aminopyrimidines: A Head-to-Head Comparison of Catalytic Systems
For researchers, scientists, and drug development professionals, the efficient synthesis of 5-aminopyrimidine (B1217817) derivatives is a critical step in the creation of a wide range of biologically active molecules. The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone reaction for forging the crucial C-N bond with the 5-bromopyrimidine core. However, the success of this transformation is highly dependent on the specific catalytic system employed. This guide provides an objective, data-driven comparison of various catalysts for the amination of this compound, offering insights into catalyst selection and providing detailed experimental protocols to support research and development.
The choice of ligand, in particular, plays a pivotal role in the efficiency of the palladium-catalyzed amination of this compound. Bulky, electron-rich phosphine (B1218219) ligands have been shown to be highly effective in promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.
Comparative Performance of Catalytic Systems
The following table summarizes the performance of different palladium-based catalytic systems in the amination of this compound with a variety of amine coupling partners. The data highlights the impact of ligand and base selection on the reaction yield.
| Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Methylaniline | P(t-Bu)3 | NaOt-Bu | Toluene (B28343) | 100 | 2 | 98[1] |
| 4-tert-Butylaniline | P(t-Bu)3 | K3PO4 | Toluene | 100 | 20 | 99[1] |
| Aniline | P(t-Bu)3 | K3PO4 | Toluene | 100 | 20 | 99[1] |
| 4-Methoxyaniline | P(t-Bu)3 | K3PO4 | Toluene | 100 | 20 | 98[1] |
| Morpholine (B109124) | BINAP | NaOt-Bu | Toluene | 100 | 2 | 98[1] |
| Piperidine | P(t-Bu)3 | NaOt-Bu | Toluene | 100 | 2 | 97 |
| Dibutylamine | P(t-Bu)3 | NaOt-Bu | Toluene | 100 | 20 | 51 |
| Benzylamine (B48309) | P(t-Bu)3 | NaOt-Bu | Toluene | 100 | 20 | 0 |
Table 1: Performance of various palladium catalyst systems in the amination of this compound. Reactions were carried out with 2 mol % Pd2(dba)3 and 8 mol % ligand.
The data clearly indicates that the choice of both the ligand and the base is critical for achieving high yields. For the coupling of anilines, the use of a weaker base like potassium phosphate (B84403) (K3PO4) in conjunction with the bulky tri-tert-butylphosphine (B79228) (P(t-Bu)3) ligand provides excellent results. In contrast, for cyclic secondary amines like morpholine, the bidentate ligand BINAP with a strong base, sodium tert-butoxide (NaOt-Bu), is highly effective. Notably, primary alkylamines such as benzylamine were not successful coupling partners under these conditions.
Experimental Workflow and Methodologies
The successful identification of an optimal catalyst system often involves a screening process. A generalized workflow for such a screening is depicted below.
Detailed Experimental Protocols
The following are representative experimental protocols for the palladium-catalyzed amination of this compound based on successful conditions reported in the literature.
Protocol 1: Amination with N-Methylaniline using P(t-Bu)3
-
Materials:
-
This compound
-
N-Methylaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri-tert-butylphosphine (P(t-Bu)3)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
-
Procedure:
-
In a glovebox or under a stream of argon, a Schlenk flask is charged with Pd2(dba)3 (2 mol %) and P(t-Bu)3 (8 mol %).
-
This compound (1.0 mmol, 1.0 equiv), N-methylaniline (1.2 equiv), and NaOt-Bu (1.4 equiv) are added to the flask.
-
Anhydrous toluene (5 mL) is added via syringe.
-
The flask is sealed, and the reaction mixture is heated to 100 °C with vigorous stirring for 2 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
Protocol 2: Amination with Morpholine using BINAP
-
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
A Schlenk flask is charged with Pd2(dba)3 (2 mol %) and BINAP (8 mol %) under an inert atmosphere.
-
This compound (1.0 mmol, 1.0 equiv), morpholine (1.2 equiv), and NaOt-Bu (1.4 equiv) are added.
-
Anhydrous toluene (5 mL) is added.
-
The reaction is heated to 100 °C and stirred for 2 hours.
-
Work-up and purification are performed as described in Protocol 1.
-
Conclusion
The palladium-catalyzed amination of this compound is a robust and versatile method for the synthesis of 5-aminopyrimidine derivatives. The selection of the appropriate ligand and base is paramount to achieving high yields. For the amination with anilines, a combination of a bulky monodentate phosphine ligand such as P(t-Bu)3 with a weaker base like K3PO4 is highly effective. For cyclic secondary amines, a bidentate ligand like BINAP in the presence of a strong base such as NaOt-Bu is a superior choice. The protocols and comparative data presented in this guide serve as a valuable starting point for researchers in the development of efficient and scalable syntheses of 5-aminopyrimidine-containing target molecules. Further optimization of reaction parameters may be necessary for specific substrate combinations.
References
Unveiling the Antimicrobial Potential: A Comparative Guide to 5-Bromopyrimidine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. This guide offers an objective comparison of the efficacy of 5-bromopyrimidine derivatives against a range of microbial strains, supported by experimental data from recent studies. The information presented herein aims to facilitate the evaluation of these compounds as potential leads in the development of new therapeutics.
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, and the incorporation of a bromine atom at the 5-position has been shown to modulate the biological activity of these derivatives, leading to promising antimicrobial properties. This guide synthesizes findings from various studies to provide a clear overview of their performance.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data
The antimicrobial efficacy of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of various this compound derivatives against a selection of Gram-positive and Gram-negative bacteria, as well as fungal strains. Lower MIC values are indicative of higher antimicrobial potency.
| Compound ID/Series | Microbial Strain | MIC (µg/mL) | Reference |
| Series 5a-l, 6a-h | Staphylococcus aureus (ATCC 11632) | 5a: >100, 5c: 50, 5e: 50, 6b: 100, 6d: 50, 6h: 100 | [1] |
| Streptococcus faecalis (ATCC 14506) | 5a: 100, 5c: 50, 5e: 100, 6b: >100, 6d: 50, 6h: 100 | [1] | |
| Bacillus subtilis (ATCC 60511) | 5a: 100, 5c: 100, 5e: 50, 6b: 100, 6d: 100, 6h: >100 | [1] | |
| Klebsiella pneumoniae (ATCC 10031) | 5a: >100, 5c: 100, 5e: >100, 6b: 100, 6d: 50, 6h: 100 | [1] | |
| Escherichia coli | 5a: >100, 5c: >100, 5e: >100, 6b: >100, 6d: 100, 6h: >100 | [1] | |
| Pseudomonas aeruginosa (ATCC 10145) | 5a: >100, 5c: >100, 5e: >100, 6b: >100, 6d: >100, 6h: >100 | [1] | |
| Saccharomyces cerevisiae (ATCC 9763) | 5a: 100, 5c: 50, 5e: 50, 6b: 100, 6d: 50, 6h: 100 | [1] | |
| Candida tropicalis (ATCC 1369) | 5a: >100, 5c: 100, 5e: 50, 6b: >100, 6d: 100, 6h: >100 | [1] | |
| Aspergillus niger (ATCC 6275) | 5a: >100, 5c: 100, 5e: 100, 6b: >100, 6d: 100, 6h: >100 | [1] | |
| 5-Bromoisatin based pyrimidines (3a-3o) | S. aureus | 3.125 - 50 | [2] |
| B. subtilis | 3.125 - 50 | [2] | |
| E. coli | 6.25 - 50 | [2] | |
| P. aeruginosa | 6.25 - 50 | [2] | |
| C. albicans | 3.125 - 50 | [2] | |
| A. niger | 3.125 - 50 | [2] |
Experimental Protocols
The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The most common method cited in the evaluation of this compound derivatives is the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for quantitative measurement of in vitro antimicrobial susceptibility.
1. Preparation of Materials:
- Test Compounds: Stock solutions of the synthesized this compound derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration (e.g., 1000 µg/mL).
- Microbial Strains: Standardized inoculums of the test microorganisms are prepared. For bacteria, this typically involves suspending colonies from an overnight culture in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the appropriate broth medium.
- Growth Media: Mueller-Hinton Broth (MHB) is commonly used for bacteria, while RPMI-1640 medium is often used for fungi.
- 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the microorganisms.
2. Assay Procedure:
- Serial Dilutions: A two-fold serial dilution of the test compound's stock solution is performed in the 96-well plate using the appropriate broth medium. This creates a range of decreasing concentrations of the compound across the wells.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Controls:
- Positive Control: A well containing the microbial inoculum in broth without any test compound to ensure the viability and growth of the microorganism.
- Negative Control: A well containing only the broth medium to check for sterility.
- Standard Drug Control: A known antibiotic or antifungal agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is tested in parallel to validate the assay.
3. Incubation:
- The inoculated microtiter plates are incubated under appropriate conditions. For most bacteria, this is at 37°C for 18-24 hours. For fungi, incubation is typically at 35°C for 24-48 hours.
4. Determination of MIC:
- Following incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.
Visualizing the Methodology and Mechanism
To further elucidate the experimental process and a potential mechanism of action, the following diagrams are provided.
The provided data and methodologies offer a foundational understanding of the antimicrobial potential of this compound derivatives. The varying levels of efficacy against different microbial strains suggest that structural modifications to the pyrimidine core can significantly influence activity, providing a basis for future structure-activity relationship (SAR) studies. The inhibition of essential cellular processes, such as the FtsZ-mediated cell division, highlights a promising avenue for the development of potent and selective antibacterial agents.[3] Further research, including in vivo studies and toxicological profiling, is warranted to fully assess the therapeutic potential of these compounds.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Bromopyrimidine
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 5-Bromopyrimidine, a halogenated organic compound. Adherence to these protocols is crucial for ensuring a safe laboratory environment and maintaining regulatory compliance.
Hazard Profile and Safety First
This compound is classified as a hazardous substance. Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its potential hazards.
Key Hazards:
-
Harmful if swallowed.
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust formation is possible, a NIOSH-approved respirator is necessary.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is critical for a comprehensive understanding of the substance's properties.
| Property | Value |
| Molecular Formula | C₄H₃BrN₂ |
| Molecular Weight | 158.98 g/mol |
| Melting Point | 67-73 °C |
| GHS Hazard Statements | H315, H319, H335 |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous waste.
-
As a halogenated organic compound, it must be segregated from non-halogenated organic waste.
-
Keep it separate from incompatible materials such as strong oxidizing agents.
2. Waste Collection and Container Requirements:
-
Dedicated Waste Container: Collect all this compound waste in a designated, properly labeled, and sealed container. The container should be made of a compatible material, such as polyethylene.
-
Solid Waste: Contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) should be collected in a separate, clearly labeled solid hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a dedicated halogenated organic solvent waste container.
-
Container Integrity: Ensure the waste container is in good condition, free from leaks or damage, and has a secure, leak-proof closure.
3. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
The accumulation start date must also be clearly marked on the label.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
The SAA must be inspected weekly for any signs of leakage.
-
Do not exceed the maximum storage limits for hazardous waste in your SAA (typically 55 gallons).
5. Arrange for Professional Disposal:
-
The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Bromopyrimidine
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 5-Bromopyrimidine. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Hazard Identification
This compound is classified as a hazardous substance. Key hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious damage to the eyes.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
It is harmful if swallowed and may cause heritable genetic damage.[2][3]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should meet established standards such as those from NIOSH (US) or EN (EU).[4]
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields. A face shield should be worn in addition to goggles where there is a splash hazard.[1][4] | NIOSH (US) or EN 166 (EU) approved.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or a complete suit protecting against chemicals.[1][4] | Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.[4] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or an air-purifying respirator is required if dust or aerosols may be generated.[4] Work should be conducted in a chemical fume hood.[5] | NIOSH (US) or EN 143 (EU) approved.[4] |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic procedure minimizes the risk of exposure and contamination.
Step 1: Preparation
-
Ensure a Safety Data Sheet (SDS) for this compound is accessible.
-
Verify that an eyewash station and safety shower are in close proximity and operational.[1][4]
-
Perform all handling operations within a certified chemical fume hood or a well-ventilated area to keep airborne concentrations low.[5][6]
-
Gather all necessary materials and equipment before starting.
-
Put on all required PPE as specified in the table above.
Step 2: Handling and Use
-
Avoid all direct contact with the substance. Do not get it in eyes, on skin, or on clothing.
-
Minimize dust generation and accumulation during handling.[1][6]
-
Use corrosion-resistant tools.
-
Wash hands thoroughly with soap and water after handling.[2][6]
Step 3: Accidental Spills
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, clean up spills immediately.[2]
-
For solid spills, use dry clean-up procedures. Carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled, and sealed container for disposal.[2]
-
Do not use air hoses for cleaning.[2]
-
Decontaminate the spill area and all cleaning materials, and dispose of them as hazardous waste.[5]
First Aid Measures
Immediate action is crucial in case of accidental exposure.[4]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][7] Remove contact lenses if present and easy to do.[1][6] Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing and shoes.[6] Wash off the affected area with plenty of soap and water for at least 15 minutes.[1][7] If skin irritation occurs or persists, get medical advice/attention.[1][6] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][6] If breathing is difficult or has stopped, provide artificial respiration.[6][7] Call a poison center or doctor if you feel unwell.[1][6] |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth thoroughly with water.[1][6] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. This compound must be treated as hazardous waste and should never be disposed of down the drain or in regular trash.[5]
Step 1: Waste Collection
-
Collect excess or unwanted this compound in its original container or a compatible, clearly labeled, and sealable container.[5]
Step 2: Contaminated Materials
-
Any materials used for cleaning spills (e.g., absorbent pads, paper towels) and contaminated PPE (e.g., gloves) must be collected in a labeled, sealed container for hazardous waste disposal.
Step 3: Empty Containers
-
Empty containers should be managed as hazardous waste. The first rinse with a suitable solvent should be collected and disposed of as halogenated liquid waste.[5]
Step 4: Final Disposal
-
All waste must be disposed of through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[5]
-
Disposal must comply with all local, regional, and national hazardous waste regulations.[1][6] A common disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
Quantitative Data
| Property | Value |
| Molecular Formula | C₄H₃BrN₂ |
| Molecular Weight | 158.98 g/mol |
| Appearance | White to almost white solid/powder |
| Melting Point | 67-73 °C |
| Boiling Point | 168 °C |
| OSHA PEL | Not Available[6] |
| NIOSH REL | Not Available[6] |
| ACGIH TLV | Not Available[6] |
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
